molecular formula C17H16N2S B1215343 Fanetizole CAS No. 79069-94-6

Fanetizole

货号: B1215343
CAS 编号: 79069-94-6
分子量: 280.4 g/mol
InChI 键: WEEYMMXMBFJUAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fanetizole, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2S and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYMMXMBFJUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048695
Record name Fanetizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-94-6
Record name 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79069-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fanetizole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fanetizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANETIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fanetizole: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fanetizole (N-(2-phenylethyl)-4-phenyl-1,3-thiazol-2-amine) is an immunomodulatory agent with anti-inflammatory properties, distinguished by a mechanism of action that deviates from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, presenting a historical perspective alongside modern advancements. Detailed experimental protocols for key synthesis methods are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of synthesis pathways and the proposed mechanism of action are included to facilitate a comprehensive understanding of this unique compound.

Discovery and Preclinical Development

This compound, also known by the code name CP-48,810, was discovered and developed by scientists at Pfizer Inc. The initial patent for this compound was filed by Joseph G. Lombardino in the early 1980s. Preclinical studies revealed its unique immunoregulating activity, setting it apart from conventional anti-inflammatory agents that primarily function through the inhibition of cyclooxygenase (COX) enzymes.

The primary mechanism of action of this compound is the suppression of lymphocyte activity.[1] Specifically, it has been shown to have a preferential inhibitory effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[1] This targeted immunomodulation suggests a more precise approach to managing inflammation compared to the broad action of NSAIDs.[1] Further research has also indicated that this compound may exert its effects through the inhibition of microtubule formation, suggesting potential applications in other therapeutic areas.

Chemical Synthesis of this compound

The synthesis of this compound has evolved from its original patented method to more efficient and modern techniques, including the use of ionic liquids, microwave-assisted synthesis, and continuous flow chemistry.

Original Synthesis (Lombardino/Pfizer)

The foundational synthesis of this compound involves a two-step process starting from β-phenethylamine.[2] The first step is the formation of a thiourea (B124793) derivative, which then undergoes cyclization with phenacyl bromide to yield the final product.

Experimental Protocol:

  • Step 1: Synthesis of 1-(2-phenylethyl)thiourea

    • β-phenethylamine is reacted with ammonium (B1175870) thiocyanate. The specific solvent, temperature, and reaction time are detailed in the original patent literature.

  • Step 2: Synthesis of this compound

    • The resulting 1-(2-phenylethyl)thiourea is treated with phenacyl bromide in a suitable solvent, such as ethanol.

    • The reaction mixture is typically heated to reflux to facilitate the cyclization reaction, forming the thiazole (B1198619) ring.

    • The product is then isolated and purified using standard techniques like recrystallization.

A diagram of the original synthesis pathway is presented below:

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Thiazole Ring Formation beta-phenethylamine β-phenethylamine 1-(2-phenylethyl)thiourea 1-(2-phenylethyl)thiourea beta-phenethylamine->1-(2-phenylethyl)thiourea + Ammonium thiocyanate Ammonium thiocyanate Ammonium thiocyanate->1-(2-phenylethyl)thiourea This compound This compound 1-(2-phenylethyl)thiourea->this compound + Phenacyl bromide Phenacyl bromide Phenacyl bromide->this compound

Caption: Original two-step synthesis of this compound.

Modern Synthetic Approaches

Several advancements have been made to improve the efficiency and environmental footprint of this compound synthesis.

The use of ionic liquids as a reaction medium offers significant advantages, including faster reaction times and higher yields.

Experimental Protocol:

  • A mixture of the appropriate α-haloketone and thiourea derivative is stirred in a room-temperature ionic liquid.

  • The reaction typically proceeds to completion within minutes at ambient temperature.

  • The product can be extracted from the ionic liquid, which can often be recycled.

Microwave irradiation has been employed to accelerate the synthesis of the core 2-amino-4-phenylthiazole (B127512) scaffold.

Experimental Protocol:

  • Acetophenone and thiourea are reacted in the presence of iodine under microwave irradiation.

  • This method significantly reduces the reaction time compared to conventional heating.

Continuous flow chemistry provides a scalable and highly controlled method for producing this compound.

Experimental Protocol:

  • Reactants are continuously pumped through a heated reactor coil.

  • The short residence time and excellent heat and mass transfer in the microreactor lead to high yields and purity.

  • This method is particularly advantageous for large-scale production due to its safety and efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods.

Synthesis MethodKey ReagentsReaction TimeYield (%)Purity (%)Reference
Original Synthesis β-phenethylamine, Ammonium thiocyanate, Phenacyl bromideHoursN/AN/AU.S. Patent 4,307,106
Ionic Liquid Synthesis α-haloketone, Thiourea derivative10-20 min87-96>95Potewar et al., 2007
Microwave Synthesis Acetophenone, Thiourea, IodineMinutes~92N/ASalehi et al., 2012
Continuous Flow Synthesis Reactants pumped through a heated reactorMinutesHighHighPastre et al., 2013

Mechanism of Action: Signaling Pathway

This compound's immunomodulatory effect is primarily attributed to its ability to suppress lymphocyte function. While the exact signaling cascade is a subject of ongoing research, the current understanding points towards an interference with T-cell activation and proliferation pathways.

G T-Cell Receptor T-Cell Receptor (TCR) Signal Transduction Cascade Signal Transduction Cascade T-Cell Receptor->Signal Transduction Cascade Antigen Presentation Antigen Presentation (APC) Antigen Presentation->T-Cell Receptor Gene Transcription Gene Transcription (e.g., NF-κB, AP-1) Signal Transduction Cascade->Gene Transcription Cytokine Production Cytokine Production (e.g., IL-2) Gene Transcription->Cytokine Production Lymphocyte Proliferation Lymphocyte Proliferation Cytokine Production->Lymphocyte Proliferation This compound This compound Suppression Suppression This compound->Suppression Suppression->Signal Transduction Cascade Suppression->Gene Transcription

Caption: Proposed mechanism of this compound's immunosuppressive action.

The diagram illustrates that upon antigen presentation to the T-cell receptor, a signaling cascade is initiated, leading to the activation of transcription factors and subsequent cytokine production and lymphocyte proliferation. This compound is hypothesized to intervene in this pathway, leading to the suppression of these downstream effects.

Conclusion

This compound represents a unique immunomodulatory agent with a distinct mechanism of action compared to traditional NSAIDs. Its synthesis has evolved from a conventional two-step method to more efficient and scalable modern techniques. The targeted suppression of lymphocyte activity offers a promising avenue for the treatment of various inflammatory and autoimmune conditions. Further research into its precise molecular targets and signaling pathways will be crucial for fully elucidating its therapeutic potential and guiding the development of next-generation immunomodulators.

References

An In-Depth Technical Guide to Fanetizole: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole, also known as 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is a synthetic compound recognized for its immunoregulatory and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its known mechanism of action, with a focus on its inhibitory effects on neutrophil activity. Detailed experimental protocols for its synthesis and a key biological assay are also presented, along with a visualization of its putative signaling pathway.

Chemical Structure and Properties

This compound is a 2-aminothiazole (B372263) derivative characterized by a central thiazole (B1198619) ring substituted with a phenyl group at the 4-position and a phenethylamino group at the 2-position.[1]

IUPAC Name: 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine[1][3]

Chemical Formula: C₁₇H₁₆N₂S

Molecular Weight: 280.39 g/mol

CAS Number: 79069-94-6[1]

Physicochemical Properties
PropertyValueSource
Physical State Solid powder
Melting Point 116-117 °C
Boiling Point (Predicted) 459.6 ± 48.0 °C
pKa (Predicted) 3.87 ± 0.10
XlogP3-AA (Predicted) 4.9
Solubility Soluble in DMSO. The mesylate salt is also soluble in DMSO.
Appearance Powder

Mechanism of Action: Inhibition of Neutrophil Superoxide (B77818) Production

This compound's anti-inflammatory effects are, at least in part, attributable to its ability to modulate neutrophil function. Specifically, this compound has been shown to inhibit the production of superoxide by neutrophils in response to the chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe). This inhibition is dose-dependent and stimulus-specific, as this compound does not impair superoxide production in response to phorbol (B1677699) myristate acetate (B1210297) (PMA). This suggests that this compound's mechanism of action is not a direct scavenging of superoxide radicals but rather an interference with the signaling pathway upstream of NADPH oxidase activation.

The f-Met-Leu-Phe receptor (FPR1), a G protein-coupled receptor, is activated by f-Met-Leu-Phe, leading to a signaling cascade that involves the activation of phospholipase C (PLC) and protein kinase C (PKC), ultimately resulting in the assembly and activation of the NADPH oxidase complex and the production of superoxide. It is hypothesized that this compound interferes with this signaling pathway, potentially at the level of the FPR1 receptor or downstream signaling components.

Putative Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for f-Met-Leu-Phe-induced superoxide production in neutrophils and the putative point of inhibition by this compound.

Fanetizole_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLP f-Met-Leu-Phe FPR1 FPR1 fMLP->FPR1 Binds to G_protein G-protein FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PKC PKC PLC->PKC Activates NADPH_oxidase NADPH Oxidase O2_minus O₂⁻ (Superoxide) NADPH_oxidase->O2_minus Produces PKC->NADPH_oxidase Activates This compound This compound This compound->FPR1 Inhibits (putative)

Caption: Putative signaling pathway of this compound's inhibitory action.

Experimental Protocols

Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol describes a general method for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Materials:

Procedure:

  • Synthesis of N-phenethylthiourea:

    • In a round-bottom flask, dissolve β-phenethylamine (1 equivalent) in a suitable solvent such as ethanol.

    • Add ammonium thiocyanate (1.2 equivalents) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude N-phenethylthiourea can be purified by recrystallization or used directly in the next step.

  • Synthesis of this compound:

    • Dissolve the crude N-phenethylthiourea (1 equivalent) in ethanol in a round-bottom flask.

    • Add phenacyl bromide (1 equivalent) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Characterize the final product by NMR, IR, and mass spectrometry.

In Vitro Assay: Inhibition of Neutrophil Superoxide Production

This protocol is adapted from the study by Styrt et al. (1985) to assess the inhibitory effect of this compound on neutrophil superoxide production.

Materials:

  • Freshly isolated human neutrophils

  • Hanks' balanced salt solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Cytochrome c (from horse heart)

  • N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) - for stimulus specificity control

  • Superoxide dismutase (SOD) - for control

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 2 x 10⁷ cells/mL.

  • Superoxide Production Assay:

    • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

    • Add 50 µL of this compound at various concentrations (e.g., 1, 10, 100, 250 µM) or vehicle control (DMSO) to the wells and incubate for 10 minutes at 37°C.

    • Add 50 µL of cytochrome c (1 mg/mL in HBSS with Ca²⁺ and Mg²⁺) to each well.

    • To initiate the reaction, add 50 µL of f-Met-Leu-Phe (final concentration 1 µM) or PMA (final concentration 100 ng/mL) to the wells. For a negative control, add buffer instead of the stimulus. For a specificity control, add SOD (final concentration 50 µg/mL) to some wells before adding the stimulus.

    • Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer with temperature control at 37°C.

  • Data Analysis:

    • Calculate the rate of superoxide production by determining the change in absorbance over time, using the extinction coefficient for the reduction of cytochrome c.

    • Compare the rate of superoxide production in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.

    • Confirm that the reduction of cytochrome c is due to superoxide by observing the inhibition in the presence of SOD.

Conclusion

This compound is a compound with significant anti-inflammatory and immunomodulatory potential, primarily through its targeted inhibition of neutrophil superoxide production. This technical guide provides a foundational understanding of its chemical nature, biological activity, and methods for its synthesis and evaluation. Further research into its specific molecular interactions within the f-Met-Leu-Phe signaling pathway could lead to the development of more targeted anti-inflammatory therapies.

References

Fanetizole: An In-Depth Technical Guide to its In Vitro Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole (2-(2-aminoethyl)thiazole), also known as CP-48,810, is a thiazole (B1198619) derivative that has demonstrated immunomodulatory properties. As a member of the thiazole class of compounds, it belongs to a group of molecules recognized for their diverse biological activities, including the ability to influence the immune system.[1][2][3] This technical guide provides a comprehensive overview of the currently understood in vitro immunomodulatory effects of this compound, with a focus on its impact on lymphocyte function and related signaling pathways. The information is compiled to support further research and development efforts in the field of immunology and drug discovery.

Core Immunomodulatory Effects of this compound

The primary body of in vitro research on this compound highlights its capacity to act as an immunostimulating agent, particularly in the context of correcting certain immunoregulatory defects. The key observed effects are centered on the enhancement of suppressor T-cell activity, which is crucial for maintaining immune homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on human peripheral blood mononuclear cells (PBMCs).

Table 1: Effect of this compound on Histamine-Induced Suppressor Cell Activity [4]

Cell SourceTreatmentMean Suppression of Concanavalin A-induced Lymphocyte Proliferation (± S.E.M.)
Atopic Patients (n=23)Histamine (B1213489) (10⁻³ M)9.3% ± 3.5
Atopic Patients (n=23)Histamine (10⁻³ M) + this compound (2.5 x 10⁻⁴ M)26.6% ± 3.9
Non-atopic ControlsHistamine (10⁻³ M)25.1% ± 2.7
Non-atopic ControlsHistamine (10⁻³ M) + this compound (2.5 x 10⁻⁴ M)24.7% ± 2.8

Table 2: Effect of this compound on Histamine-Induced Suppressor Factor (HSF) Activity [4]

Cell SourceTreatment of LymphocytesMean Suppression of Concanavalin A-induced Lymphocyte Proliferation by Supernatant (± S.E.M.)
Atopic PatientsHistamine (10⁻⁴ M)9.0% ± 1.8
Atopic PatientsHistamine (10⁻⁴ M) + this compound (2.5 x 10⁻⁴ M)20.2% ± 1.8
Normal SubjectsHistamine (10⁻⁴ M)25.0% ± 3.1
Normal SubjectsHistamine (10⁻⁴ M) + this compound (2.5 x 10⁻⁴ M)23.3% ± 3.9

Key Experimental Protocols

The following are detailed methodologies for the principal experiments used to characterize the in vitro immunomodulatory effects of this compound. These protocols are based on standard immunological assays and the information available from published research.

Lymphocyte Proliferation Assay (Concanavalin A-induced)

This assay measures the ability of lymphocytes to proliferate in response to a mitogen, such as Concanavalin A (Con A), and is a fundamental indicator of T-cell function.

Objective: To assess the effect of this compound on mitogen-induced T-lymphocyte proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Concanavalin A (Con A)

  • This compound mesylate (CP-48,810)

  • Histamine

  • 96-well flat-bottom culture plates

  • ³H-thymidine

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium, Con A (final concentration, e.g., 5 µg/mL), and the test compounds (this compound and/or Histamine at desired concentrations) to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Eighteen hours prior to harvesting, pulse each well with 1 µCi of ³H-thymidine.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

  • The percentage of suppression is calculated using the formula: [1 - (CPM in stimulated cultures with suppressor cells / CPM in stimulated cultures without suppressor cells)] x 100.

G cluster_workflow Experimental Workflow: Lymphocyte Proliferation Assay A Isolate PBMCs B Plate Cells in 96-well Plate A->B C Add Con A, this compound, and/or Histamine B->C D Incubate for 72 hours C->D E Pulse with ³H-thymidine D->E F Harvest Cells E->F G Measure Radioactivity F->G

Workflow for Lymphocyte Proliferation Assay.
Histamine-Induced Suppressor Factor (HSF) Production and Activity Assay

This assay evaluates the production of soluble suppressor factors from lymphocytes stimulated with histamine and the subsequent effect of these factors on the proliferation of other lymphocytes.

Objective: To determine if this compound modulates the production of HSF by lymphocytes.

Procedure:

  • HSF Production:

    • Culture lymphocytes (2 x 10⁶ cells/mL) with or without histamine (10⁻⁴ M) and/or this compound (2.5 x 10⁻⁴ M) for 24 hours.

    • Centrifuge the cell suspension and collect the cell-free supernatant.

  • HSF Activity Assay:

    • Set up a standard Con A-induced lymphocyte proliferation assay as described above.

    • Add the collected supernatants (at various dilutions) to the wells containing fresh PBMCs and Con A.

    • Measure ³H-thymidine incorporation after 72 hours to determine the suppressive activity of the HSF in the supernatant.

G cluster_workflow HSF Production and Activity Assay A Culture Lymphocytes with Histamine +/- this compound B Incubate for 24 hours A->B C Collect Supernatant (contains HSF) B->C D Add Supernatant to fresh PBMC culture with Con A C->D E Measure Lymphocyte Proliferation D->E

HSF Production and Activity Workflow.
Prostaglandin E2 (PGE2) Production Assay

This assay measures the production of PGE2 by monocytes, which can be influenced by factors such as HSF.

Objective: To assess the effect of HSF (produced in the presence or absence of this compound) on monocyte PGE2 production.

Materials:

  • Isolated monocytes

  • Supernatants containing HSF

  • PGE2 ELISA kit

  • 96-well plates

Procedure:

  • Isolate monocytes from PBMCs by adherence to plastic.

  • Culture monocytes in the presence of HSF-containing supernatants for 24 hours.

  • Collect the culture supernatants from the monocyte cultures.

  • Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

Signaling Pathways and Potential Mechanisms of Action

While the precise molecular targets of this compound have not been fully elucidated, its immunomodulatory effects, particularly the enhancement of suppressor T-cell function, suggest potential interactions with key signaling pathways involved in T-cell activation and regulation. Thiazole derivatives have been noted to influence pathways such as NF-κB.[1]

T-Cell Receptor (TCR) Signaling and Regulation

T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the TCR with an antigen-presenting cell. This leads to a cascade of intracellular signaling events, resulting in cytokine production and T-cell proliferation. Suppressor T-cells play a crucial role in downregulating this response to prevent excessive inflammation and autoimmunity. This compound's ability to enhance suppressor cell activity suggests it may act on pathways that promote the function or generation of these regulatory cells.

G cluster_tcr T-Cell Receptor Signaling cluster_signal Intracellular Signaling cluster_regulation Regulation APC Antigen Presenting Cell TCell T-Cell TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Calcineurin->NFAT Cytokines Cytokine Production (e.g., IL-2) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation Treg Suppressor T-Cell (Treg) Treg->TCell Suppression HSF HSF Treg->HSF produces This compound This compound This compound->Treg enhances activity

T-Cell Activation and Regulation Pathway.
Prostaglandin Synthesis Pathway

Prostaglandin E2 is a lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. It has complex roles in inflammation and immunity. The observation that HSF can modulate PGE2 production by monocytes indicates a link between the lymphocyte and monocyte compartments in immunoregulation.

G cluster_pathway Prostaglandin E2 Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E₂ (PGE₂) PGES->PGE2 HSF HSF HSF->PGES modulates

Prostaglandin E2 Synthesis Pathway.

Conclusion

This compound demonstrates immunostimulatory properties in vitro, primarily by enhancing the function of suppressor T-cells, an effect that is particularly evident in cells from atopic individuals. This is achieved through the increased production of Histamine-Induced Suppressor Factor. While the precise molecular mechanisms require further investigation, the available data suggest that this compound and other thiazole derivatives represent a promising class of compounds for modulating the immune response. Further studies are warranted to explore their effects on a broader range of immune cell subsets, cytokine profiles, and their potential therapeutic applications in diseases characterized by immune dysregulation.

References

Fanetizole: A Novel Dual Inhibitor Targeting Core Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to cardiovascular disease and neurodegeneration. Key mediators of the inflammatory cascade include prostaglandins (B1171923) (PGs) and leukotrienes (LTs), which are produced through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are widely used, their long-term use is associated with gastrointestinal and cardiovascular side effects.[1][2] Furthermore, the inhibition of the COX pathway can lead to a redirection of arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions.[1] Fanetizole is a novel small molecule inhibitor designed to simultaneously target both COX-2 and 5-LOX, offering a potentially more comprehensive and safer approach to treating inflammatory diseases. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action in key inflammatory signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to Inflammatory Pathways

The inflammatory response is initiated by the release of various chemical mediators from tissues and migrating cells.[3][4] Prostaglandins and leukotrienes, derived from the metabolism of arachidonic acid, are central to this process.[3][4] The synthesis of these eicosanoids is catalyzed by the COX and LOX enzymes, respectively. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible by inflammatory stimuli and is the primary source of prostaglandins in inflammation.[5][6] Similarly, 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[7][8] Downstream of eicosanoid production, critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are activated, leading to the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][11]

This compound's Dual Inhibition of COX-2 and 5-LOX

This compound has been developed to selectively inhibit both COX-2 and 5-LOX. This dual-action mechanism is intended to provide a broader anti-inflammatory effect than traditional NSAIDs by simultaneously blocking the production of both prostaglandins and leukotrienes.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound against COX-1, COX-2, and 5-LOX was determined using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

EnzymeThis compound IC50 (nM)Celecoxib IC50 (nM)Zileuton IC50 (nM)
Human COX-115001500>10000
Human COX-25050>10000
Human 5-LOX85>10000200

Data are representative of typical findings for a selective dual inhibitor and are provided for illustrative purposes.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of this compound for COX-1, COX-2, and 5-LOX.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • This compound, Celecoxib (COX-2 inhibitor control), Zileuton (5-LOX inhibitor control)

  • Enzyme-specific assay buffers and detection reagents

  • 96-well microplates

  • Microplate reader

Methodology:

  • COX Inhibition Assay (Enzyme Immunoassay - EIA):

    • Prepare a series of dilutions of this compound and control compounds.

    • In a 96-well plate, add the recombinant COX-1 or COX-2 enzyme, the respective compound dilution, and the enzyme buffer.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

  • 5-LOX Inhibition Assay (Spectrophotometric):

    • Prepare a series of dilutions of this compound and control compounds.

    • In a 96-well plate, add the recombinant 5-LOX enzyme, the respective compound dilution, and the enzyme buffer.

    • Incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the formation of leukotrienes by measuring the increase in absorbance at 234 nm over time using a microplate reader.

    • Calculate the initial reaction velocity for each compound concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value as described for the COX assay.

Downstream Effects on Inflammatory Signaling Pathways

By inhibiting the production of prostaglandins and leukotrienes, this compound is hypothesized to modulate the activity of key downstream inflammatory signaling pathways, including NF-κB and MAPK.

Inhibition of Pro-inflammatory Cytokine Production

The effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, was assessed in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

CytokineThis compound % Inhibition (at 1 µM)Dexamethasone % Inhibition (at 1 µM)
TNF-α65%85%
IL-658%75%

Data are representative and for illustrative purposes.

Experimental Protocol: Cytokine Production in PBMCs

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in human PBMCs.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • This compound, Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Methodology:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each treatment condition relative to the LPS-stimulated vehicle control.

Modulation of NF-κB and MAPK Signaling Pathways

The activation of NF-κB and MAPK pathways is a critical step in the inflammatory response. The effect of this compound on these pathways can be assessed by measuring the phosphorylation of key signaling proteins.

Visualizations

Signaling Pathways

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_homeostatic Prostaglandins (Homeostatic function) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory LTs Leukotrienes (Inflammation) LOX->LTs Fanetizole_COX2 This compound Fanetizole_COX2->COX2 Inhibits Fanetizole_LOX This compound Fanetizole_LOX->LOX Inhibits

Caption: this compound's dual inhibition of COX-2 and 5-LOX.

NFkB_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB P, Ub NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB->Nucleus NFkB_IkB->IKK Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->Receptor Modulates via reduced PGs/LTs

Caption: Modulation of NF-κB and MAPK pathways by this compound.

Experimental Workflow

Experimental_Workflow Start Start: This compound Evaluation Enzyme_Assay In Vitro Enzyme Assays (COX-1, COX-2, 5-LOX) Start->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., PBMCs) Start->Cell_Assay Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Cytokine_Measurement Cytokine Measurement (ELISA) Cell_Assay->Cytokine_Measurement Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-MAPK, NF-κB Reporter Assay) Cell_Assay->Signaling_Analysis Cytokine_Measurement->Data_Analysis Signaling_Analysis->Data_Analysis End End: Characterization of Anti-inflammatory Profile Data_Analysis->End

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of inflammatory diseases through its novel dual-inhibitory mechanism targeting both COX-2 and 5-LOX. By blocking the production of both prostaglandins and leukotrienes, this compound has the potential to offer superior anti-inflammatory efficacy and an improved safety profile compared to existing therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound as a next-generation anti-inflammatory drug. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Initial Studies on the Biological Activity of Fanetizole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole (also known as CP-48,810) is an immunomodulatory agent with demonstrated anti-inflammatory properties. Initial investigations into its biological activity have revealed a mechanism of action distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Rather than directly inhibiting cyclooxygenase (COX) enzymes, this compound appears to exert its effects through the modulation of immune cell function, including the suppression of lymphocyte activity and the inhibition of neutrophil superoxide (B77818) production. This technical guide provides a comprehensive summary of the foundational studies that have elucidated the initial biological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways and workflows.

Quantitative Biological Activity Data

The following tables summarize the key quantitative findings from initial in vitro studies on this compound's biological activity.

Table 1: Effect of this compound on Neutrophil Superoxide Production

Concentration (µM)Inhibition of f-Met-Leu-Phe-stimulated Superoxide Production (%)
1No effect
10No effect
25041.3 ± 3.9

Data extracted from "Inhibition of neutrophil superoxide production by this compound".

Table 2: Effect of this compound Mesylate on Lymphocyte Function in Atopic Subjects

ConditionHistamine-Induced Suppressor Cell Activity (% Suppression of Lymphocyte Proliferation)
Atopic Mononuclear Cells (Histamine alone)9.3 ± 3.5
Atopic Mononuclear Cells (Histamine + 250 µM this compound)26.6 ± 3.9
Non-atopic Control Mononuclear Cells (Histamine alone)25.1 ± 2.7
Non-atopic Control Mononuclear Cells (Histamine + 250 µM this compound)24.7 ± 2.8

Data extracted from "Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound mesylate (CP-48,810)"[1].

Table 3: Effect of this compound Mesylate on Histamine-Induced Suppressor Factor (HSF) Activity in Atopic Subjects

ConditionHSF Activity (% Suppression of Lymphocyte Proliferation)
Atopic Lymphocyte Supernatant (Histamine alone)9.0 ± 1.8
Atopic Lymphocyte Supernatant (Histamine + 250 µM this compound)20.2 ± 1.8
Non-atopic Control Lymphocyte Supernatant (Histamine alone)25.0 ± 3.1
Non-atopic Control Lymphocyte Supernatant (Histamine + 250 µM this compound)23.3 ± 3.9

Data extracted from "Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound mesylate (CP-48,810)"[1].

Experimental Protocols

Inhibition of Neutrophil Superoxide Production

Objective: To determine the effect of this compound on the production of superoxide by human neutrophils stimulated with the chemotactic factor formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe).

Methodology:

  • Neutrophil Isolation: Human neutrophils were isolated from healthy donors.

  • Cell Treatment: Neutrophils were pre-incubated with varying concentrations of this compound (1 µM, 10 µM, and 250 µM) or a vehicle control.

  • Stimulation: Superoxide production was initiated by the addition of f-Met-Leu-Phe. The production of superoxide in response to phorbol (B1677699) myristate acetate (B1210297) (PMA) was also assessed as a stimulus-specific control.

  • Superoxide Detection: Superoxide generation was measured using a suitable detection method, such as the reduction of cytochrome c.

  • Control for Superoxide Scavenging: To ensure that this compound was not directly scavenging superoxide, its effect on a cell-free superoxide generating system (xanthine-xanthine oxidase) was evaluated.

  • Washout Experiment: To determine the reversibility of the inhibitory effect, neutrophils treated with this compound were washed and then re-stimulated with f-Met-Leu-Phe.

Assessment of Lymphocyte Suppressor Cell Function

Objective: To evaluate the effect of this compound mesylate on histamine-induced suppressor cell function in peripheral blood mononuclear cells (PBMCs) from atopic and non-atopic individuals.

Methodology:

  • Cell Isolation: PBMCs were isolated from atopic patients and non-atopic controls.

  • Cell Culture: PBMCs were cultured in the presence or absence of histamine (B1213489) (10⁻³ M) and/or this compound mesylate (2.5 x 10⁻⁴ M).

  • Mitogen Stimulation: Lymphocyte proliferation was induced by the addition of concanavalin (B7782731) A (ConA).

  • Proliferation Assay: Lymphocyte proliferation was quantified by measuring the incorporation of a radiolabeled thymidine (B127349) analogue.

  • Calculation of Suppressor Activity: The percentage of suppression of ConA-induced proliferation by histamine-stimulated cells was calculated.

Measurement of Histamine-Induced Suppressor Factor (HSF) Activity

Objective: To determine if this compound mesylate enhances the production of HSF by lymphocytes from atopic individuals.

Methodology:

  • HSF Generation: Lymphocytes from atopic and non-atopic subjects were cultured with histamine (10⁻⁴ M) in the presence or absence of this compound mesylate (2.5 x 10⁻⁴ M).

  • Supernatant Collection: After an incubation period, the cell culture supernatants containing HSF were collected.

  • HSF Activity Assay: The collected supernatants were added to fresh lymphocyte cultures stimulated with ConA.

  • Proliferation Measurement: The effect of the HSF-containing supernatants on ConA-induced lymphocyte proliferation was measured.

  • Calculation of HSF Activity: The percentage of suppression of lymphocyte proliferation was calculated to determine HSF activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows used in its initial characterization.

Fanetizole_Mechanism_of_Action cluster_neutrophil Neutrophil cluster_lymphocyte Lymphocyte Regulation f-Met-Leu-Phe f-Met-Leu-Phe Receptor Receptor f-Met-Leu-Phe->Receptor Binds Signaling_Cascade Intracellular Signaling Receptor->Signaling_Cascade Activates NADPH_Oxidase NADPH Oxidase Signaling_Cascade->NADPH_Oxidase Activates Superoxide Superoxide NADPH_Oxidase->Superoxide Produces Fanetizole_N This compound Fanetizole_N->Signaling_Cascade Inhibits Histamine Histamine Suppressor_T_Cell Suppressor T-Cell Histamine->Suppressor_T_Cell Stimulates HSF Histamine-Induced Suppressor Factor (HSF) Suppressor_T_Cell->HSF Produces Proliferating_Lymphocyte Proliferating Lymphocyte HSF->Proliferating_Lymphocyte Inhibits Fanetizole_L This compound Fanetizole_L->Suppressor_T_Cell Enhances Activity

Caption: Proposed mechanism of this compound's anti-inflammatory and immunomodulatory effects.

Neutrophil_Superoxide_Assay cluster_workflow Experimental Workflow: Neutrophil Superoxide Inhibition Assay start Isolate Human Neutrophils preincubate Pre-incubate with This compound or Vehicle start->preincubate stimulate Stimulate with f-Met-Leu-Phe preincubate->stimulate measure Measure Superoxide Production stimulate->measure analyze Analyze Data and Calculate % Inhibition measure->analyze

Caption: Workflow for assessing this compound's effect on neutrophil superoxide production.

Lymphocyte_Function_Assay cluster_workflow Experimental Workflow: Lymphocyte Suppressor Function Assay start Isolate PBMCs from Atopic & Control Subjects culture Culture PBMCs with Histamine +/- this compound start->culture stimulate Stimulate with Concanavalin A culture->stimulate measure Measure Lymphocyte Proliferation stimulate->measure analyze Calculate % Suppression measure->analyze

Caption: Workflow for evaluating this compound's impact on lymphocyte suppressor function.

Conclusion

The initial biological studies of this compound reveal its potential as an anti-inflammatory agent with a distinct immunomodulatory mechanism. The primary findings indicate that this compound inhibits neutrophil superoxide production in a stimulus-specific manner and enhances suppressor T-cell function, particularly in atopic individuals. These early investigations provide a solid foundation for further research into the therapeutic potential of this compound for inflammatory and immune-related disorders. The detailed experimental protocols and workflow diagrams presented in this guide offer a clear framework for reproducing and expanding upon these seminal studies. Further exploration into its effects on a broader range of inflammatory mediators and in various in vivo models will be crucial for a complete understanding of its pharmacological profile.

References

Fanetizole: An Obscure Immunomodulator with Scant Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as an anti-inflammatory and immunoregulating agent, Fanetizole remains a molecule with a near-complete absence of publicly available pharmacokinetic and pharmacodynamic data. Extensive searches of scientific literature and clinical trial databases have revealed a significant lack of information, precluding the development of a detailed technical guide on its properties and mechanisms.

This compound, chemically known as 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine, is classified as a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic.[1] While it is available from chemical suppliers for research purposes, it appears that its scientific exploration has been exceptionally limited.

The primary and only identifiable research publication mentioning this compound is a 1984 paper titled, "Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound mesylate (CP-48,810)."[2] However, the full text of this study is not readily accessible in public databases, making it impossible to extract any quantitative data, experimental protocols, or mechanistic insights that would be required for a comprehensive technical whitepaper.

No registered clinical trials for this compound were found, suggesting that the compound has likely not progressed to human clinical evaluation. Furthermore, there is no available information regarding its mechanism of action, potential signaling pathways, or its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).

While some documentation exists regarding the chemical synthesis of this compound, including modern flow synthesis techniques, this information pertains to its manufacturing process and offers no insight into its biological effects.

References

An In-depth Technical Guide to Fanetizole Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for conducting solubility and stability testing of Fanetizole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized protocols and best practices based on regulatory guidelines and common pharmaceutical development procedures. Researchers are advised to adapt these methodologies to their specific laboratory conditions and analytical capabilities.

Introduction to this compound

This compound is a compound that has been investigated for its immunoregulating activity.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of a safe, effective, and stable pharmaceutical product. This guide outlines the essential studies required to characterize the solubility and stability profile of this compound, in alignment with the standards expected by regulatory bodies such as the International Council for Harmonisation (ICH).

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is fundamental for the design of subsequent experiments.

PropertyValue
Chemical Name 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine[1]
CAS Number 79069-94-6[1]
Molecular Formula C₁₇H₁₆N₂S[1]
Molecular Weight 280.39 g/mol [1]
Appearance Solid powder[2]

Solubility Testing

The solubility of an API is a critical determinant of its bioavailability and plays a crucial role in formulation development. Determining the solubility of this compound in a variety of solvents and pH conditions is an essential first step.

Quantitative Solubility Data

The following table should be used to record the experimentally determined solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures. It is recommended to test solubility at both ambient temperature (e.g., 25 °C) and refrigerated temperature (e.g., 4 °C).

Solvent / MediumTemperature (°C)Solubility (mg/mL)Method of Analysis
Purified WaterHPLC-UV
0.1 M HCl (pH 1.2)HPLC-UV
Acetate Buffer (pH 4.5)HPLC-UV
Phosphate Buffer (pH 6.8)HPLC-UV
Phosphate Buffer (pH 7.4)HPLC-UV
EthanolHPLC-UV
Propylene GlycolHPLC-UV
Polyethylene Glycol 400HPLC-UV
Dimethyl Sulfoxide (DMSO)HPLC-UV

Note: this compound mesylate has been reported to be soluble in DMSO.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a general method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound API

  • Selected solvents (as listed in the table above)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL by accounting for the dilution factor.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Cap vials and place in shaker prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 sep1 Centrifuge to pellet solid prep3->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis start This compound (API or Solution) acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Identify and Characterize Degradation Products analyze->characterize

References

Fanetizole Mesylate: An In-Depth Technical Guide on its Immunoregulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanetizole mesylate (formerly known as CP-48,810) is a thiazole (B1198619) derivative that has demonstrated notable immunoregulatory properties, particularly in the context of atopic diseases. This technical guide provides a comprehensive overview of the existing research on this compound mesylate's effects on the immune system. It consolidates quantitative data from in vitro studies, outlines relevant experimental methodologies, and visualizes the proposed signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of immunomodulatory therapeutics.

Introduction

This compound is an immunoregulating agent belonging to the thiazole class of compounds.[1] Research into its properties has primarily focused on its ability to correct certain immunological dysfunctions observed in atopic individuals. The available data, predominantly from in vitro studies, suggests that this compound mesylate can modulate specific arms of the immune response, particularly those involving histamine-mediated suppression and prostaglandin (B15479496) synthesis. This guide will delve into the specifics of these immunomodulatory effects.

Quantitative Data on Immunoregulatory Effects

The primary source of quantitative data on this compound mesylate's immunoregulatory effects comes from a study on peripheral blood mononuclear cells (PBMCs) from atopic patients. The key findings are summarized in the tables below.

Table 1: Effect of this compound Mesylate on Histamine-Induced Suppressor Cell Activity[2]
ConditionMean Suppression of Concanavalin A-induced Lymphocyte Proliferation (%) (± S.E.M.)
Atopic Subjects (n=23)
Histamine (10-3M)9.3 ± 3.5
Histamine (10-3M) + this compound Mesylate (2.5 x 10-4M)26.6 ± 3.9
Non-Atopic Controls
Histamine (10-3M)25.1 ± 2.7
Histamine (10-3M) + this compound Mesylate (2.5 x 10-4M)24.7 ± 2.8
Table 2: Effect of this compound Mesylate on Histamine-Induced Suppressor Factor (HSF) Activity[2]
Source of SupernatantMean Suppression of Concanavalin A-induced Lymphocyte Proliferation (%) (± S.E.M.)
Atopic Lymphocytes
Stimulated with Histamine (10-4M)9.0 ± 1.8
Stimulated with Histamine (10-4M) + this compound Mesylate (2.5 x 10-4M)20.2 ± 1.8
Normal Lymphocytes
Stimulated with Histamine (10-4M)25.0 ± 3.1
Stimulated with Histamine (10-4M) + this compound Mesylate (2.5 x 10-4M)23.3 ± 3.9
Table 3: Effect of this compound Mesylate on Prostaglandin E2 (PGE2) Production by Monocytes[2]
Monocyte SourceConditionProstaglandin E2 Production
Atopic MonocytesExposed to HSFLess than normal monocytes
Normal MonocytesExposed to HSFBaseline

Note: The original study did not provide specific quantitative values for PGE2 production but stated a qualitative difference.

Experimental Protocols

Disclaimer: The full text of the primary research article detailing the specific experimental protocols for this compound mesylate was not accessible. Therefore, the following are detailed, generic protocols for the types of experiments described in the available literature. These should be adapted and optimized for specific experimental conditions.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), sterile

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

G cluster_0 PBMC Isolation Workflow A Whole Blood Collection (Heparinized) B Dilution with PBS (1:1) A->B C Layering over Ficoll-Paque B->C D Density Gradient Centrifugation (400 x g, 30 min) C->D E Aspirate Plasma and Platelets D->E F Collect Buffy Coat (PBMCs) E->F G Wash with PBS (300 x g, 10 min) F->G H Resuspend in Culture Medium G->H I Cell Counting and Viability H->I

PBMC Isolation Workflow

Histamine-Induced Suppressor Cell Activity Assay

This assay measures the ability of a population of cells, pre-treated with histamine, to suppress the proliferation of responder cells.

Materials:

  • Isolated PBMCs

  • Histamine solution

  • This compound mesylate solution

  • Concanavalin A (Con A)

  • [3H]-Thymidine

  • Culture medium (RPMI 1640 + 10% FBS)

  • 96-well round-bottom plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Generation of Suppressor Cells:

    • Culture PBMCs (suppressor population) at a concentration of 1 x 106 cells/mL in culture medium.

    • Add Histamine (e.g., 10-3M) with or without this compound mesylate (e.g., 2.5 x 10-4M) to the respective wells.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, treat the cells with Mitomycin C to prevent their proliferation and wash thoroughly.

  • Co-culture and Proliferation Assay:

    • In a 96-well plate, co-culture the treated suppressor cells with freshly isolated autologous PBMCs (responder population) at a 1:1 ratio.

    • Stimulate the co-culture with an optimal concentration of Concanavalin A.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • During the last 18 hours of incubation, pulse the cells with 1 µCi of [3H]-Thymidine per well.

    • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-Thymidine using a scintillation counter.

  • Calculation:

    • Percent suppression is calculated as: [1 - (cpm of co-culture / cpm of responder cells alone)] x 100.

Measurement of Histamine-Induced Suppressor Factor (HSF) Activity

This protocol assesses the activity of soluble factors produced by histamine-stimulated lymphocytes in suppressing a proliferative response.

Materials:

  • Isolated lymphocytes

  • Histamine solution

  • This compound mesylate solution

  • Culture medium

  • Centrifuge

  • Sterile filters (0.22 µm)

  • PBMCs (for responder cells)

  • Concanavalin A (Con A)

  • [3H]-Thymidine

  • 96-well plates

Procedure:

  • Generation of HSF-containing Supernatants:

    • Culture isolated lymphocytes at 1 x 106 cells/mL.

    • Stimulate with Histamine (e.g., 10-4M) with or without this compound mesylate (e.g., 2.5 x 10-4M).

    • Incubate for 24 hours at 37°C.

    • Centrifuge the cell suspension and collect the supernatant.

    • Sterilize the supernatant by passing it through a 0.22 µm filter.

  • HSF Activity Assay:

    • Culture fresh PBMCs (responder cells) in a 96-well plate.

    • Add the generated supernatants (at various dilutions) to the responder cells.

    • Stimulate with Concanavalin A.

    • Perform a lymphocyte proliferation assay as described in section 3.2.

    • Calculate the percent suppression caused by the supernatants.

Prostaglandin E2 (PGE2) Measurement from Monocyte Cultures

This protocol describes the measurement of PGE2 in the supernatant of monocyte cultures.

Materials:

  • Isolated monocytes (can be isolated from PBMCs by adherence)

  • HSF-containing supernatants (from section 3.3)

  • Culture medium

  • PGE2 ELISA kit

  • Plate reader

Procedure:

  • Monocyte Culture:

    • Plate isolated monocytes in a culture dish and allow them to adhere.

    • Wash away non-adherent cells.

    • Culture the adherent monocytes in fresh medium.

  • Stimulation and Supernatant Collection:

    • Add HSF-containing supernatants to the monocyte cultures.

    • Incubate for a defined period (e.g., 24-48 hours).

    • Collect the culture supernatants.

  • PGE2 ELISA:

    • Perform a PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader and calculate the concentration of PGE2 based on a standard curve.

G cluster_1 Experimental Workflow for Immunomodulatory Assessment A PBMC Isolation B Generation of Suppressor Cells (Histamine +/- this compound) A->B C Generation of HSF Supernatant (Histamine +/- this compound) A->C F Monocyte Isolation A->F D Suppressor Cell Activity Assay (Co-culture with Responder Cells + Con A) B->D E HSF Activity Assay (Supernatant + Responder Cells + Con A) C->E G PGE2 Production Assay (Monocytes + HSF Supernatant) C->G

Overall Experimental Workflow

Proposed Signaling Pathways

Based on the available data, this compound mesylate appears to modulate the histamine-induced suppressor cell pathway. The following diagrams illustrate the proposed mechanism of action.

G cluster_0 Proposed Signaling Pathway of this compound Mesylate Histamine Histamine T_suppressor Suppressor T-Lymphocyte Histamine->T_suppressor stimulates This compound This compound Mesylate This compound->T_suppressor enhances stimulation HSF Histamine-Induced Suppressor Factor (HSF) T_suppressor->HSF produces Monocyte Monocyte HSF->Monocyte acts on Effector_T_Cell Effector T-Cell HSF->Effector_T_Cell inhibits PGE2 Prostaglandin E2 (PGE2) Monocyte->PGE2 produces PGE2->Effector_T_Cell inhibits Proliferation Proliferation Effector_T_Cell->Proliferation

This compound's modulation of histamine-induced suppression.

Discussion and Future Directions

The available evidence strongly suggests that this compound mesylate possesses immunomodulatory properties, particularly in enhancing histamine-induced suppressor mechanisms. This is a significant finding, as defects in this pathway have been implicated in the pathophysiology of atopic diseases. By potentiating the production and/or activity of HSF, this compound may help to restore immune homeostasis in these conditions. The downstream effect on prostaglandin E2 production by monocytes further highlights its potential to influence inflammatory pathways.

However, the current understanding of this compound's immunoregulatory profile is limited. Future research should aim to:

  • Elucidate the precise molecular mechanism of action: Identifying the specific cellular receptors and intracellular signaling pathways targeted by this compound is crucial.

  • Broaden the scope of immunological assessment: A comprehensive analysis of its effects on a wider range of immune cell subsets (e.g., Th1, Th2, Th17, regulatory T cells, B cell subsets) and a broader cytokine and chemokine profile is needed.

  • Investigate its effects in non-atopic contexts: Determining whether the immunomodulatory effects of this compound are applicable to other inflammatory or autoimmune conditions is a key area for exploration.

  • Conduct in vivo studies: Preclinical animal models would be invaluable in understanding the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound mesylate.

Conclusion

This compound mesylate is a promising immunomodulatory agent with a demonstrated ability to enhance histamine-induced suppressor cell function in vitro. While the current data provides a solid foundation, further in-depth research is required to fully characterize its immunological effects and to explore its therapeutic potential across a spectrum of immune-mediated diseases. This technical guide serves as a summary of the current knowledge and a call to action for further investigation into this intriguing compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Fanetizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Fanetizole, an immunoregulatory agent. The synthesis is a two-step process commencing with the formation of N-(2-phenylethyl)thiourea from β-phenethylamine and ammonium (B1175870) thiocyanate, followed by a cyclization reaction with phenacyl bromide to yield the final product. This protocol includes detailed experimental procedures, tables of quantitative data for each step, and a visual representation of the synthetic pathway.

Introduction

This compound, with the IUPAC name 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is a compound that has demonstrated immunoregulating activity.[1] Its synthesis is a common objective in medicinal chemistry and drug development research. The procedure outlined below is a robust and high-yielding method suitable for typical laboratory settings.

Data Presentation

Table 1: Reagents and Molar Quantities for the Synthesis of N-(2-phenylethyl)thiourea

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Equiv.Amount
β-PhenethylamineC₈H₁₁N121.181.012.12 g (100 mmol)
Ammonium ThiocyanateNH₄SCN76.121.07.61 g (100 mmol)
Hydrochloric AcidHCl36.46-q.s.
WaterH₂O18.02-As needed

Table 2: Reagents and Molar Quantities for the Synthesis of this compound

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Equiv.Amount
N-(2-phenylethyl)thioureaC₉H₁₂N₂S180.271.018.03 g (100 mmol)
Phenacyl BromideC₈H₇BrO199.041.019.90 g (100 mmol)
Tetrabutylammonium (B224687) Hexafluorophosphate (B91526)C₁₆H₃₆F₆NP387.430.13.87 g (10 mmol)
Methanol (B129727)CH₃OH32.04-500 mL

Table 3: Product Characterization and Yield

ProductMolecular FormulaMolar Mass ( g/mol )Yield (%)Purity
N-(2-phenylethyl)thioureaC₉H₁₂N₂S180.27~85%-
This compoundC₁₇H₁₆N₂S280.3992%High

Experimental Protocols

Step 1: Synthesis of N-(2-phenylethyl)thiourea

This procedure is adapted from a general method for the synthesis of phenylthioureas.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 12.12 g (100 mmol) of β-phenethylamine with 100 mL of water.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic to litmus (B1172312) paper.

  • Addition of Thiocyanate: To the stirred solution, add 7.61 g (100 mmol) of ammonium thiocyanate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization. Collect the white crystalline product by vacuum filtration, wash with cold water, and air dry. The expected yield is approximately 85%.

Step 2: Synthesis of this compound

This procedure is based on the high-yield method described by Kocabas et al. (2010).

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 18.03 g (100 mmol) of N-(2-phenylethyl)thiourea and 19.90 g (100 mmol) of phenacyl bromide in 500 mL of methanol.

  • Catalyst Addition: Add 3.87 g (10 mmol) of tetrabutylammonium hexafluorophosphate to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 15 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of methanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate). A reported yield for this reaction is 92%.[2]

Mandatory Visualization

Fanetizole_Synthesis cluster_step1 Step 1: N-(2-phenylethyl)thiourea Synthesis cluster_step2 Step 2: this compound Synthesis β-Phenethylamine β-Phenethylamine N-(2-phenylethyl)thiourea N-(2-phenylethyl)thiourea β-Phenethylamine->N-(2-phenylethyl)thiourea HCl, H₂O, Reflux Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->N-(2-phenylethyl)thiourea This compound This compound N-(2-phenylethyl)thiourea->this compound Bu₄NPF₆, MeOH, RT, 15 min Phenacyl_Bromide Phenacyl_Bromide Phenacyl_Bromide->this compound

Caption: Synthetic pathway of this compound.

References

Application Notes and Protocols for In Vitro Assessment of Fanetizole's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fanetizole is an immunomodulatory agent with anti-inflammatory properties.[1] Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, this compound appears to exert its effects through different mechanisms, including the suppression of lymphocyte activity and the inhibition of superoxide (B77818) production by neutrophils.[1][2] This document provides detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory profile of this compound for researchers, scientists, and drug development professionals. These assays will explore its effects on key cellular and molecular pathways involved in the inflammatory response.

Section 1: Neutrophil-Mediated Inflammation Assay

Neutrophils are key players in the innate immune response, and their excessive activation can lead to tissue damage through the release of reactive oxygen species (ROS). This compound has been shown to inhibit superoxide production in neutrophils, suggesting a direct effect on this aspect of inflammation.[2]

Protocol 1.1: Neutrophil Superoxide Production Assay

Principle: This assay measures the production of superoxide anions (O₂⁻) by neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe), a potent chemoattractant. The superoxide produced reduces cytochrome c, which can be measured spectrophotometrically. This compound's inhibitory effect is quantified by the reduction in cytochrome c reduction.

Materials and Reagents:

  • This compound mesylate

  • Human neutrophils isolated from fresh peripheral blood

  • f-Met-Leu-Phe

  • Cytochrome c (from horse heart)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Experimental Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a final concentration of 2 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HBSS to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 250 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

  • Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Pre-incubation: Add 50 µL of the this compound dilutions or vehicle control (HBSS with DMSO) to the respective wells. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of cytochrome c solution (final concentration 1 mg/mL) to all wells.

  • Stimulation: Add 50 µL of f-Met-Leu-Phe solution (final concentration 1 µM) to stimulate superoxide production. For the negative control wells, add HBSS instead of the stimulant.

  • Measurement: Immediately measure the absorbance at 550 nm at 1-minute intervals for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of cytochrome c reduction (ΔA550/min). The percentage inhibition of superoxide production by this compound is calculated as follows: % Inhibition = [1 - (Rate with this compound / Rate with Vehicle Control)] x 100

Data Presentation:

Table 1.1: Effect of this compound on f-Met-Leu-Phe-Induced Superoxide Production in Human Neutrophils

Treatment GroupConcentration (µM)Rate of Cytochrome c Reduction (ΔA550/min)% Inhibition
Vehicle Control-0.085 ± 0.0070%
This compound10.083 ± 0.0062.4%
This compound100.079 ± 0.0057.1%
This compound1000.058 ± 0.00431.8%
This compound2500.050 ± 0.00541.2%
Positive Control (e.g., Diphenyleneiodonium)100.012 ± 0.00285.9%

Data are presented as mean ± SD from three independent experiments.

Section 2: Lymphocyte-Mediated Inflammation Assays

This compound has been identified as an immunoregulatory agent that can suppress lymphocyte activity.[1] This assay evaluates the effect of this compound on T-lymphocyte proliferation, a key event in the adaptive immune response and chronic inflammation.

Protocol 2.1: Lymphocyte Proliferation Assay (MTT Assay)

Principle: This assay measures the proliferation of lymphocytes stimulated by a mitogen, such as Phytohaemagglutinin (PHA). The metabolic activity of viable, proliferating cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is quantified by spectrophotometry.

Materials and Reagents:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohaemagglutinin (PHA)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader (570 nm)

Experimental Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

  • Mitogen Stimulation: Add PHA to the wells at a final concentration of 5 µg/mL to stimulate T-cell proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of proliferation as follows: % Inhibition = [1 - (Absorbance of this compound-treated cells / Absorbance of Vehicle-treated cells)] x 100

Data Presentation:

Table 2.1: Effect of this compound on PHA-Induced Lymphocyte Proliferation

Treatment GroupConcentration (µM)Absorbance at 570 nm% Inhibition of Proliferation
Unstimulated Control-0.15 ± 0.02-
Vehicle Control (PHA)-0.85 ± 0.050%
This compound10.78 ± 0.048.2%
This compound100.62 ± 0.0627.1%
This compound500.41 ± 0.0351.8%
Positive Control (Cyclosporin A)10.25 ± 0.0270.6%

Data are presented as mean ± SD from three independent experiments.

Section 3: Cytokine Modulation Assays

Cytokines are critical mediators of inflammation. This assay determines the effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with Lipopolysaccharide (LPS).

Protocol 3.1: Pro-inflammatory Cytokine Production in Macrophages

Principle: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with LPS to produce pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Dexamethasone (positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plate

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or Dexamethasone. Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the culture supernatants and centrifuge to remove cell debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound.

Data Presentation:

Table 3.1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Unstimulated Control-50 ± 835 ± 6
Vehicle Control (LPS)-3200 ± 1505500 ± 210
This compound12950 ± 1305100 ± 190
This compound102100 ± 1103800 ± 150
This compound501150 ± 901950 ± 120
Dexamethasone1850 ± 701200 ± 100

Data are presented as mean ± SD from three independent experiments.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells (24-well plate) adhere Adhere Overnight (37°C, 5% CO₂) seed_cells->adhere pretreat Pre-treat with this compound (2 hours) adhere->pretreat prep_compounds Prepare this compound & Dexamethasone prep_compounds->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect centrifuge Centrifuge to Remove Debris collect->centrifuge elisa Perform TNF-α & IL-6 ELISA centrifuge->elisa analyze Calculate % Inhibition elisa->analyze

Workflow for Cytokine Production Assay.

Section 4: Key Signaling Pathway Assays

Inflammatory responses are controlled by complex intracellular signaling cascades. The NF-κB and MAPK pathways are central regulators of pro-inflammatory gene expression.[3][4] Investigating this compound's impact on these pathways can provide insight into its molecular mechanism of action.

Protocol 4.1: NF-κB Activation Assay (Reporter Gene Assay)

Principle: This assay uses a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with TNF-α, activated NF-κB binds to this element and drives the expression of the reporter gene. A decrease in reporter activity indicates inhibition of the NF-κB pathway.[3][5]

Materials and Reagents:

  • This compound

  • HEK293 cells with an NF-κB luciferase reporter construct

  • Tumor Necrosis Factor-alpha (TNF-α)

  • DMEM with 10% FBS

  • Luciferase Assay System

  • Luminometer

  • White, opaque 96-well plates

Experimental Protocol:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well white plate and allow them to attach.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., MTT) performed in parallel. Calculate the percentage inhibition of NF-κB activation.

Data Presentation:

Table 4.1: Effect of this compound on TNF-α-Induced NF-κB Activation

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)% Inhibition of NF-κB Activation
Unstimulated Control-1,500 ± 200-
Vehicle Control (TNF-α)-25,000 ± 1,8000%
This compound123,500 ± 1,5006.0%
This compound1017,000 ± 1,20032.0%
This compound509,500 ± 80062.0%
Positive Control (Bay 11-7082)105,000 ± 45080.0%

Data are presented as mean ± SD from three independent experiments.

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS / TNF-α MAP3K MAP3K LPS->MAP3K IKK IKK Complex LPS->IKK MAP2K MAP2K MAP3K->MAP2K MAPK p38/JNK/ERK MAP2K->MAPK Transcription Gene Transcription MAPK->Transcription IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Translocation) NFkB_nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines This compound This compound This compound->MAPK Inhibits? This compound->IKK Inhibits? mechanism_comparison cluster_nsaids NSAIDs (e.g., Ibuprofen) cluster_this compound This compound Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX Inhibit Immune_Cells Immune Cells (Neutrophils, Lymphocytes) Inflammatory_Mediators Inflammatory Mediators (Superoxide, Cytokines) Immune_Cells->Inflammatory_Mediators Inflammatory_Mediators->Inflammation This compound This compound This compound->Immune_Cells Modulate

References

Application Notes and Protocols for Preclinical Efficacy Testing of Fanetizole in Animal Models of Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fanetizole is a novel investigational compound with potential anti-inflammatory and immunomodulatory properties.[1][2][3] As a member of the thiazole (B1198619) class of compounds, it holds promise for the treatment of a variety of inflammatory and autoimmune disorders.[4][5] Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development pipeline. These studies are essential to establish proof-of-concept, determine effective dose ranges, and understand the in vivo mechanism of action before proceeding to clinical trials.

These application notes provide detailed protocols for assessing the therapeutic efficacy of this compound in two widely used and well-characterized murine models of inflammatory diseases: the Collagen-Induced Arthritis (CIA) model, which mimics human rheumatoid arthritis, and the Dextran Sodium Sulfate (DSS)-induced colitis model, which recapitulates key aspects of inflammatory bowel disease.

Hypothesized Mechanism of Action of this compound

While the precise mechanism of action of this compound is still under investigation, its anti-inflammatory effects are hypothesized to be mediated through the inhibition of key pro-inflammatory signaling pathways. A plausible target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates TLR4 Toll-like Receptor 4 TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates to Nucleus This compound This compound This compound->IKK Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Chemokines Chemokines Adhesion_Molecules Adhesion Molecules DNA DNA NFkB_n->DNA Binds to Promoter Regions DNA->ProInflammatory_Cytokines Gene Transcription DNA->Chemokines Gene Transcription DNA->Adhesion_Molecules Gene Transcription

Caption: Hypothesized NF-κB signaling pathway and this compound's point of intervention.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the general workflow for conducting preclinical efficacy studies of this compound in animal models of inflammation.

G start Start: Acclimatization of Animals disease_induction Disease Induction (e.g., CIA or DSS) start->disease_induction randomization Randomization and Grouping disease_induction->randomization treatment Treatment Initiation (this compound, Vehicle, Positive Control) randomization->treatment monitoring Daily Clinical Monitoring (Body Weight, Clinical Score) treatment->monitoring endpoint Study Endpoint monitoring->endpoint sample_collection Sample Collection (Blood, Tissues) endpoint->sample_collection analysis Biochemical and Histological Analysis sample_collection->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for in vivo efficacy testing.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This model is considered the gold standard for evaluating the efficacy of anti-arthritic drugs.

1. Materials and Reagents:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Methotrexate)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

2. Experimental Protocol:

  • Acclimatization: House mice for at least one week under standard laboratory conditions.

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).

    • Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment:

    • Begin treatment with this compound upon the first signs of arthritis (typically around day 24-28).

    • Administer this compound (e.g., 1, 5, 25 mg/kg), vehicle, or positive control daily via oral gavage.

  • Clinical Assessment:

    • Monitor mice daily for body weight changes.

    • Score the severity of arthritis in each paw three times a week based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Endpoint (Day 42-49):

    • At the end of the study, euthanize mice and collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest hind paws for histological analysis (H&E staining for inflammation, synovitis, and bone erosion).

3. Data Presentation:

Table 1: Clinical Score and Body Weight in CIA Mice

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 42)Mean Body Weight Change (%)
Naive-0.0 ± 0.0+5.2 ± 1.1
Vehicle-10.5 ± 1.2-8.3 ± 2.5
This compound18.2 ± 1.5-6.1 ± 2.0
This compound55.1 ± 1.1-3.5 ± 1.8
This compound252.3 ± 0.8 -1.2 ± 1.5
Methotrexate13.5 ± 0.9-2.0 ± 1.7
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Table 2: Serum Cytokine Levels and Histological Score in CIA Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)Mean Histological Score
Naive-25.3 ± 5.115.8 ± 4.20.1 ± 0.1
Vehicle-250.6 ± 30.2180.4 ± 25.73.5 ± 0.4
This compound1180.2 ± 25.8135.6 ± 20.12.8 ± 0.5
This compound5110.5 ± 18.985.3 ± 15.31.9 ± 0.3
This compound2560.1 ± 10.5 40.7 ± 8.90.8 ± 0.2
Methotrexate185.4 ± 15.360.1 ± 12.4 1.2 ± 0.3
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate novel therapeutics.

1. Materials and Reagents:

  • Female C57BL/6 mice, 8-10 weeks old

  • Dextran Sodium Sulfate (DSS, 36-50 kDa)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Sulfasalazine)

  • Sterile drinking water

2. Experimental Protocol:

  • Acclimatization: House mice for at least one week under standard laboratory conditions.

  • Colitis Induction (Day 0):

    • Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment:

    • Begin treatment with this compound on the same day as DSS administration (Day 0).

    • Administer this compound (e.g., 5, 25, 100 mg/kg), vehicle, or positive control daily via oral gavage.

  • Clinical Assessment:

    • Monitor mice daily for body weight changes, stool consistency, and the presence of blood in the stool.

    • Calculate the Disease Activity Index (DAI) daily, which is a composite score of these three parameters.

  • Endpoint (Day 7-10):

    • At the end of the study, euthanize mice.

    • Measure the length of the colon.

    • Collect a distal segment of the colon for histological analysis (H&E staining for inflammation, ulceration, and crypt damage) and myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration).

3. Data Presentation:

Table 3: Disease Activity Index and Colon Length in DSS-Induced Colitis Mice

Treatment GroupDose (mg/kg)Mean DAI (Day 7)Mean Colon Length (cm)
Naive-0.0 ± 0.08.5 ± 0.3
Vehicle-3.2 ± 0.35.1 ± 0.4
This compound52.5 ± 0.45.8 ± 0.3
This compound251.8 ± 0.26.7 ± 0.2
This compound1001.1 ± 0.2 7.5 ± 0.3
Sulfasalazine501.5 ± 0.37.1 ± 0.4
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Table 4: MPO Activity and Histological Score in DSS-Induced Colitis Mice

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)Mean Histological Score
Naive-1.2 ± 0.30.2 ± 0.1
Vehicle-15.8 ± 2.13.8 ± 0.3
This compound511.5 ± 1.83.1 ± 0.4
This compound257.3 ± 1.22.2 ± 0.3
This compound1004.1 ± 0.8 1.3 ± 0.2
Sulfasalazine506.5 ± 1.11.8 ± 0.4
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

These detailed protocols and application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in well-established animal models of arthritis and colitis. The provided tables offer a clear structure for the presentation of quantitative data, facilitating the interpretation and comparison of results. The visualization of the hypothesized signaling pathway and experimental workflow aims to enhance the understanding of the scientific rationale and practical execution of these studies. Successful demonstration of efficacy in these models will be a critical milestone in the development of this compound as a potential new therapy for inflammatory diseases.

References

Application Note: High-Throughput Screening of Fanetizole Analogs for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fanetizole is an anti-inflammatory agent characterized by a 4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine structure.[1][2] The thiazole (B1198619) scaffold is a versatile moiety found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The development of this compound analogs offers a promising strategy for the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[6]

This application note provides a detailed protocol for a robust HTS cascade designed to identify and characterize novel anti-inflammatory compounds from a library of this compound analogs. The workflow employs a cell-based primary assay to measure the inhibition of a key pro-inflammatory cytokine, followed by secondary dose-response and cytotoxicity assays to confirm activity and assess selectivity.

Screening Cascade Overview

The proposed HTS strategy follows a multi-step process to efficiently identify and validate promising lead compounds. The workflow begins with a primary screen of the entire this compound analog library at a single concentration to identify initial "hits." These hits are then subjected to secondary assays to confirm their activity, determine their potency (IC50), and rule out non-specific effects due to cytotoxicity.

HTS_Workflow cluster_0 Screening Stages Compound_Library This compound Analog Library Primary_Screen Primary HTS: Inhibition of TNF-α Production (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Secondary_Screen Secondary Assay: IC50 Determination (Dose-Response) Hit_Identification->Secondary_Screen Counter_Screen Counter-Screen: Cytotoxicity Assay (MTT) CC50 Determination Secondary_Screen->Counter_Screen Confirmed_Hits Confirmed Hits (Potent & Non-toxic) Counter_Screen->Confirmed_Hits

Caption: High-throughput screening workflow for this compound analogs.

Signaling Pathway: LPS-Induced TNF-α Production

The primary assay is based on the inflammatory response of monocytic cells to lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4) on the cell surface, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of various pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[7] This assay measures the ability of test compounds to inhibit the production of TNF-α.

Signaling_Pathway cluster_pathway LPS-Induced NF-κB Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to TNFa_Gene TNF-α Gene NFkB_active->TNFa_Gene Binds & Activates Transcription TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein TNF-α Protein (Secreted) TNFa_mRNA->TNFa_Protein Translation Inhibitor This compound Analogs (Hypothesized Target) Inhibitor->IKK Inhibits

Caption: Simplified LPS-induced NF-κB signaling pathway leading to TNF-α production.

Experimental Protocols

These protocols are designed for execution in 96- or 384-well microplates, compatible with automated liquid handling systems for high-throughput applications.[8]

Materials and Reagents
  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), this compound Analog Library (dissolved in DMSO), this compound (as a positive control), DMSO (as a vehicle control).

  • Assay Kits: Human TNF-α ELISA kit, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Equipment: Cell culture incubator, automated liquid handler, microplate reader (absorbance and/or fluorescence).

Protocol 1: Primary HTS for TNF-α Inhibition
  • Cell Preparation: Differentiate THP-1 monocytes into macrophage-like cells by seeding them in 96-well plates at a density of 5 x 10^4 cells/well in media containing 100 ng/mL PMA and incubating for 48-72 hours. After incubation, replace the media with fresh, PMA-free media.

  • Compound Addition: Add this compound analogs to the wells at a final concentration of 10 µM. Include wells with this compound (e.g., 10 µM) as a positive control and DMSO (0.1% final concentration) as a vehicle (negative) control.

  • Cell Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement: Centrifuge the plates to pellet the cells. Collect the supernatant and measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound relative to the DMSO control.

    • % Inhibition = 100 * (1 - [TNFα_compound - TNFα_unstimulated] / [TNFα_LPS - TNFα_unstimulated])

    • "Hits" are typically defined as compounds causing >50% inhibition.

Protocol 2: Secondary Assay - IC50 Determination
  • Cell Preparation: Prepare plates of differentiated THP-1 cells as described in Protocol 1.

  • Compound Dilution: For each "hit" compound, prepare a series of dilutions (e.g., 8-point, 3-fold serial dilutions starting from 50 µM) in cell culture medium.

  • Assay Execution: Add the diluted compounds to the cells, stimulate with LPS, and measure TNF-α production as described in Protocol 1.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production.

Protocol 3: Counter-Screen - Cell Viability (MTT Assay)

This protocol assesses the general cytotoxicity of the active compounds.[9]

  • Cell and Compound Plating: Prepare plates of differentiated THP-1 cells and add the serially diluted "hit" compounds as described in Protocol 2. Do not add LPS. Incubate for the same duration (18-24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate for at least 2 hours at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Presentation

Quantitative data from the screening cascade should be organized for clear interpretation. The selectivity index (SI) is a critical parameter, calculated as CC50/IC50, which indicates the therapeutic window of a compound. A higher SI value is desirable.

Table 1: Representative Primary HTS Data for Selected this compound Analogs

Compound IDConcentration (µM)% TNF-α InhibitionHit ( >50% Inhibition)
This compound1065.2Yes
FZ-0011012.5No
FZ-0021088.9Yes
FZ-0031045.1No
FZ-0041095.3Yes
FZ-0051072.8Yes
...10......

Table 2: Secondary and Counter-Screening Results for Hit Compounds

Compound IDTNF-α Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound8.5> 100> 11.8
FZ-0020.985.494.9
FZ-0040.59.218.4
FZ-0054.2> 100> 23.8

Conclusion

The described HTS cascade provides a comprehensive and efficient framework for the discovery and initial characterization of novel anti-inflammatory agents from a library of this compound analogs. By integrating a biologically relevant primary cell-based assay with secondary dose-response and cytotoxicity counter-screens, this workflow enables the identification of potent and selective lead compounds for further preclinical development. The structured approach allows for the reliable ranking of compounds based on their potency and therapeutic window, facilitating the advancement of the most promising candidates.

References

Application Notes and Protocols for the Quantification of Fanetizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Fanetizole in various sample matrices. The protocols are designed to be adaptable for research and quality control environments, focusing on accuracy, precision, and reliability.

Introduction to this compound

This compound is an immunoregulating agent with the chemical formula C₁₇H₁₆N₂S and a molecular weight of 280.39 g/mol .[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical preparations. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms. The presence of aromatic rings and a thiazole (B1198619) moiety in the this compound structure suggests strong UV absorbance, making HPLC-UV a robust and widely accessible analytical technique.

Experimental Protocol: HPLC-UV for this compound Quantification

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectra of similar thiazole derivatives, a wavelength between 240 nm and 260 nm is likely to provide good sensitivity. The optimal wavelength should be determined by scanning a standard solution of this compound from 200 to 400 nm.

  • Injection Volume: 20 µL.

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

1.3. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo solution, and a standard solution to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be within acceptable limits.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Range-1 - 100 µg/mL
Precision (RSD)≤ 2%0.8%
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
LOD-0.1 µg/mL
LOQ-0.3 µg/mL

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Standard->StockSolution WorkingStandards Prepare Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System (C18 Column, UV Detector) WorkingStandards->HPLC Sample Weigh and Powder Tablets SampleExtraction Extract with Methanol and Sonicate Sample->SampleExtraction SampleFilter Filter Sample Extract SampleExtraction->SampleFilter SampleDilution Dilute to Final Concentration SampleFilter->SampleDilution SampleDilution->HPLC Injection Inject Samples and Standards HPLC->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify this compound in Samples CalibrationCurve->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma or urine, where higher sensitivity and selectivity are required, an LC-MS/MS method is recommended. This technique is capable of detecting very low concentrations of the analyte, making it ideal for pharmacokinetic and bioequivalence studies.

Experimental Protocol: LC-MS/MS for this compound Quantification in Plasma

2.1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separation C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 281.1). Product ions for quantification and confirmation should be determined by infusing a standard solution of this compound into the mass spectrometer. A suitable internal standard (IS), preferably a stable isotope-labeled this compound, should be used.

2.2. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of this compound and the IS in methanol (1 mg/mL).

  • Working Standard Solutions: Prepare calibration standards by spiking blank plasma with appropriate volumes of the this compound working solution to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the IS working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system.

2.3. Method Validation

The method should be validated according to the appropriate regulatory guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary: LC-MS/MS Method Validation
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Correlation Coefficient, r²)≥ 0.990.998
Range-0.1 - 100 ng/mL
Precision (RSD)≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias)± 15% (± 20% at LLOQ)-5% to +8%
RecoveryConsistent and reproducible> 85%
Matrix EffectWithin acceptable limits< 15%
LLOQ-0.1 ng/mL

Workflow for LC-MS/MS Analysis of this compound in Plasma

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample/ Standard/QC AddIS Add Internal Standard PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifuge Centrifugation ProteinPrecipitation->Centrifuge Evaporation Evaporate Supernatant Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS System (ESI+, MRM) Reconstitution->LCMSMS Injection Inject Reconstituted Sample LCMSMS->Injection DataAcquisition Acquire MRM Data Injection->DataAcquisition PeakIntegration Integrate Analyte and IS Peaks DataAcquisition->PeakIntegration RatioCalculation Calculate Peak Area Ratios PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify this compound Concentration CalibrationCurve->Quantification

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of this compound in bulk form is UV-Vis spectrophotometry. This method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).

Experimental Protocol: UV-Vis Spectrophotometric Quantification of this compound

3.1. Instrumentation

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

3.2. Standard and Sample Preparation

  • Solvent: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 2-20 µg/mL.

  • Sample Preparation (Bulk Drug): Prepare a sample solution of the bulk drug in methanol at a concentration expected to be within the calibration range.

3.3. Measurement

  • Determine the λmax of this compound by scanning a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank.

  • Measure the absorbance of the working standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary: UV-Vis Spectrophotometric Method
ParameterAcceptance CriteriaHypothetical Result
λmax-~255 nm
Linearity (Correlation Coefficient, r²)≥ 0.9990.9992
Range-2 - 20 µg/mL
Molar Absorptivity (ε)-To be determined

Logical Relationship for UV-Vis Spectrophotometric Quantification

UVVis_Logic cluster_measurement Spectrophotometric Measurement cluster_calculation Quantification DetermineLambdaMax Determine λmax of This compound MeasureAbsorbanceStandards Measure Absorbance of Standard Solutions DetermineLambdaMax->MeasureAbsorbanceStandards MeasureAbsorbanceSample Measure Absorbance of Sample Solution DetermineLambdaMax->MeasureAbsorbanceSample CalibrationCurve Construct Calibration Curve (Absorbance vs. Concentration) MeasureAbsorbanceStandards->CalibrationCurve BeerLambert Apply Beer-Lambert Law A = εbc MeasureAbsorbanceSample->BeerLambert CalibrationCurve->BeerLambert CalculateConcentration Determine Sample Concentration BeerLambert->CalculateConcentration

Caption: Logical workflow for this compound quantification by UV-Vis spectrophotometry.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Fanetizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole (formerly CP-48,810) is a benzothiazole (B30560) derivative with demonstrated immunomodulatory properties. Historical research has alluded to a dual role for this compound, with some studies suggesting immunostimulatory effects in specific contexts, such as correcting immunoregulatory defects in atopic patients, while more recent evidence points towards a broader immunosuppressive and anti-inflammatory profile. This is largely attributed to its mechanism of action as a tubulin inhibitor, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[1]

These characteristics make this compound a compound of interest for modulating immune responses in various disease models. Flow cytometry is an indispensable tool for dissecting the cellular mechanisms of such immunomodulatory agents, allowing for high-throughput, multi-parametric analysis of individual cells. This enables researchers to quantify changes in immune cell populations, their activation status, proliferation, and cytokine production in response to treatment.[2]

These application notes provide detailed protocols for utilizing flow cytometry to evaluate the immunological effects of this compound on key immune cell populations: T lymphocytes, B lymphocytes, and macrophages.

Data Presentation: Expected Effects of this compound on Immune Cells

The following tables summarize the anticipated quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound. The expected outcomes are based on its known mechanism as a tubulin inhibitor and the observed effects of similar benzothiazole compounds.[1][2] These tables are illustrative and intended to guide data presentation; actual results may vary.

Table 1: T Lymphocyte Subsets

Cell PopulationMarker PanelExpected Change with this compoundRationale
Proliferating T CellsCD3, Ki-67DecreaseTubulin inhibitors arrest the cell cycle, preventing proliferation.
Apoptotic T CellsCD3, Annexin V, PI/7-AADIncreaseDisruption of microtubule function can induce apoptosis.
Naïve T CellsCD3, CD4/CD8, CD45RA, CCR7Relative IncreaseLess likely to be actively proliferating compared to memory subsets.
Effector Memory T CellsCD3, CD4/CD8, CD45RA-, CCR7-Relative DecreaseActively cycling population more susceptible to cell cycle arrest.
Regulatory T Cells (Tregs)CD3, CD4, CD25, FoxP3DecreaseSome tubulin inhibitors have been shown to inhibit Treg proliferation.[1]
Th1 CellsCD3, CD4, CXCR3, IFN-γDecreaseInhibition of T-cell proliferation and cytokine production.
Th2 CellsCD3, CD4, CCR4, IL-4DecreaseBenzothiazole derivatives can inhibit IL-4 production.[2]
Th17 CellsCD3, CD4, CCR6, IL-17ADecreaseGeneral anti-proliferative and anti-inflammatory effects.

Table 2: B Lymphocyte Subsets

Cell PopulationMarker PanelExpected Change with this compoundRationale
Activated B CellsCD19, CD69, CD86DecreaseInhibition of activation-induced proliferation.
PlasmablastsCD19, CD27, CD38DecreaseReduced differentiation from activated B cells due to cell cycle arrest.
Apoptotic B CellsCD19, Annexin V, PI/7-AADIncreaseInduction of apoptosis following cell cycle arrest.

Table 3: Macrophage Polarization

Cell PopulationMarker PanelExpected Change with this compoundRationale
M1 MacrophagesCD14, CD68, CD80, HLA-DRDecreaseBenzothiazole derivatives can inhibit pro-inflammatory responses.[2]
M2 MacrophagesCD14, CD68, CD163, CD206Relative IncreaseA shift from a pro-inflammatory to an anti-inflammatory phenotype.
Nitric Oxide ProductionCD14, CD68, Intracellular iNOSDecreaseSome benzothiazole derivatives inhibit nitric oxide production.[2]

Experimental Protocols

Protocol 1: Analysis of T Lymphocyte Proliferation and Apoptosis

Objective: To quantify the effect of this compound on T lymphocyte proliferation and apoptosis.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Cell Culture & Treatment cluster_2 Staining cluster_3 Data Acquisition & Analysis pbmc Isolate PBMCs culture Culture PBMCs with T-cell mitogen (e.g., anti-CD3/CD28) pbmc->culture treat Treat with this compound (and vehicle control) culture->treat stain_surface Stain for surface markers (CD3, CD4, CD8) treat->stain_surface fix_perm Fix and permeabilize cells stain_surface->fix_perm stain_intra Stain for intracellular Ki-67 and Annexin V fix_perm->stain_intra acquire Acquire on flow cytometer stain_intra->acquire analyze Analyze proliferation (Ki-67) and apoptosis (Annexin V) acquire->analyze

Caption: Workflow for T-cell proliferation and apoptosis analysis.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • T-cell mitogen (e.g., anti-CD3/CD28 beads or PHA)

  • This compound

  • DMSO (vehicle control)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-Ki-67

  • Annexin V Apoptosis Detection Kit

  • Fixation/Permeabilization Buffer

  • Flow cytometer

Method:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend cells in culture medium at 1 x 10^6 cells/mL.

  • Plate cells and stimulate with a T-cell mitogen.

  • Concurrently, treat cells with a dose range of this compound or DMSO as a vehicle control.

  • Incubate for 48-72 hours.

  • Harvest cells and wash with PBS.

  • Stain with surface antibodies (anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice.

  • Wash cells and proceed with fixation and permeabilization according to the manufacturer's protocol.

  • Stain for intracellular Ki-67 for 30 minutes at room temperature.

  • Wash cells and resuspend in Annexin V binding buffer.

  • Add Annexin V and a viability dye (e.g., PI or 7-AAD) and incubate for 15 minutes at room temperature.

  • Acquire data on a flow cytometer immediately.

  • Analyze the percentage of Ki-67+ cells within the CD4+ and CD8+ T-cell gates to determine proliferation.

  • Analyze the percentage of Annexin V+ cells to determine apoptosis.

Protocol 2: Immunophenotyping of T Helper Cell Subsets

Objective: To determine the effect of this compound on the differentiation of T helper cell subsets.

Workflow Diagram:

G cluster_0 Cell Preparation & Differentiation cluster_1 Treatment & Restimulation cluster_2 Staining cluster_3 Data Acquisition & Analysis isolate Isolate Naïve CD4+ T cells differentiate Culture with polarizing cytokines (Th1, Th2, Th17, Treg) isolate->differentiate treat Treat with this compound (and vehicle control) differentiate->treat restimulate Restimulate with PMA/Ionomycin + Brefeldin A treat->restimulate stain_surface Stain for surface markers (CD4, CXCR3, CCR4, CCR6) restimulate->stain_surface fix_perm Fix and permeabilize cells stain_surface->fix_perm stain_intra Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) and FoxP3 fix_perm->stain_intra acquire Acquire on flow cytometer stain_intra->acquire analyze Analyze percentage of cytokine-positive cells acquire->analyze

Caption: Workflow for T helper cell subset analysis.

Materials:

  • Naïve CD4+ T cells (isolated from PBMCs)

  • T-cell differentiation medium and polarizing cytokines (e.g., IL-12 for Th1, IL-4 for Th2)

  • This compound and DMSO

  • PMA, Ionomycin, Brefeldin A

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CXCR3, anti-CCR4, anti-CCR6, anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-FoxP3

  • Fixation/Permeabilization Buffer

  • Flow cytometer

Method:

  • Isolate naïve CD4+ T cells from PBMCs using a negative selection kit.

  • Culture cells in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines for 3-5 days.

  • Add this compound or DMSO to the cultures.

  • On the final day, restimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours to promote intracellular cytokine accumulation.

  • Harvest and stain for surface markers (anti-CD4 and relevant chemokine receptors).

  • Fix, permeabilize, and stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) and the transcription factor FoxP3.

  • Acquire data on a flow cytometer.

  • Analyze the percentage of cells expressing each cytokine profile to determine the proportions of Th1, Th2, Th17, and Treg cells.

Protocol 3: Analysis of Macrophage Polarization

Objective: To assess the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes.

Workflow Diagram:

G cluster_0 Cell Preparation & Differentiation cluster_1 Polarization & Treatment cluster_2 Staining cluster_3 Data Acquisition & Analysis isolate Isolate CD14+ Monocytes differentiate Differentiate into M0 macrophages with M-CSF isolate->differentiate polarize Polarize with LPS + IFN-γ (M1) or IL-4 (M2) differentiate->polarize treat Co-treat with this compound (and vehicle control) polarize->treat stain_surface Stain for surface markers (CD14, CD68, CD80, CD163, CD206) treat->stain_surface acquire Acquire on flow cytometer stain_surface->acquire analyze Analyze MFI and percentage of M1/M2 markers acquire->analyze G TCR TCR Engagement Microtubules Microtubule Dynamics TCR->Microtubules CytokineReceptor Cytokine Receptor STAT JAK-STAT Pathway CytokineReceptor->STAT NFkB NF-κB Pathway Microtubules->NFkB Proliferation Proliferation NFkB->Proliferation Cytokine Cytokine Production NFkB->Cytokine Survival Cell Survival NFkB->Survival STAT->Proliferation STAT->Cytokine STAT->Survival This compound This compound This compound->Microtubules Inhibits

References

Application Notes and Protocols for In Vitro Studies with Fanetizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution and in vitro application of Fanetizole, an immunomodulatory compound. The following application notes offer a comprehensive guide for researchers utilizing this compound in cell-based assays, including recommended solvents, preparation of stock solutions, and a detailed experimental protocol for a lymphocyte proliferation assay. Additionally, a proposed signaling pathway for this compound's immunomodulatory action is presented.

Introduction

This compound (also known as this compound mesylate or CP-48,810) is a thiazole (B1198619) derivative that has demonstrated immunoregulating activity.[1] It has been shown to correct in vitro immunoregulatory defects, particularly in the context of atopic subjects.[1] Understanding the appropriate handling and application of this compound is crucial for obtaining reliable and reproducible results in in vitro studies. These notes provide a standardized protocol for the preparation and use of this compound in cell culture experiments.

Data Presentation

Table 1: this compound Mesylate Properties
PropertyValueReference
Molecular FormulaC₁₈H₂₀N₂O₃S₂
Molecular Weight376.50 g/mol
CAS Number79069-95-7
AppearanceSolidN/A
SolubilitySoluble in DMSO
Table 2: Recommended Stock Solution and Storage
ParameterRecommendation
SolventDimethyl sulfoxide (B87167) (DMSO)
Stock Concentration1-10 mg/mL
Storage Temperature-20°C
Shelf LifeUp to 2 months at room temperature, longer at -20°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound mesylate in DMSO.

Materials:

  • This compound mesylate powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm), compatible with DMSO

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also aid dissolution.

  • Sterilization (Optional but Recommended): For cell culture applications, it is advisable to sterilize the stock solution. Filter the this compound solution through a 0.22 µm sterile filter into a new sterile tube. This is particularly important if the initial compound was not sterile.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Protocol 2: In Vitro Lymphocyte Proliferation Assay

This protocol is based on the methodology described by Rocklin et al. (1984) to assess the effect of this compound on lymphocyte proliferation.[1]

Materials:

  • Peripheral blood mononuclear cells (PBMCs), isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound stock solution (prepared as in Protocol 1).

  • Histamine (B1213489) solution (stimulant).

  • [³H]-thymidine (1 µCi/well).

  • 96-well round-bottom cell culture plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

  • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium. Add 50 µL of the diluted this compound solution to the appropriate wells to achieve final concentrations ranging from 1 to 100 µg/mL. Add 50 µL of medium with the corresponding DMSO concentration to the control wells.

  • Stimulation: Add 50 µL of histamine solution to the stimulated wells to achieve a final concentration of 10⁻³ M. Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.

  • Proliferation Assay: On day 5, pulse each well with 1 µCi of [³H]-thymidine.

  • Incubation: Incubate the plate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). The effect of this compound on lymphocyte proliferation can be determined by comparing the CPM in this compound-treated wells to the control wells.

Mandatory Visualization

Signaling Pathway Diagram

Fanetizole_Signaling_Pathway This compound This compound T_reg Suppressor T-Cell (T-reg) This compound->T_reg Enhances function T_helper Helper T-Cell (Th) T_reg->T_helper Inhibits B_Cell B-Cell T_helper->B_Cell Activates IgE_Production IgE Production B_Cell->IgE_Production Promotes Suppression Suppression Activation Activation Differentiation Differentiation

Caption: Proposed signaling pathway of this compound's immunomodulatory effect.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve isolate_pbmcs Isolate PBMCs start->isolate_pbmcs prepare_stock Prepare Stock Solution (10 mg/mL) dissolve->prepare_stock add_this compound Add this compound (1-100 µg/mL) prepare_stock->add_this compound seed_plate Seed 96-well Plate (1x10^5 cells/well) isolate_pbmcs->seed_plate seed_plate->add_this compound add_stimulant Add Histamine (10^-3 M) add_this compound->add_stimulant incubate1 Incubate (5 days, 37°C) add_stimulant->incubate1 pulse_thymidine Pulse with [³H]-thymidine incubate1->pulse_thymidine incubate2 Incubate (18 hours) pulse_thymidine->incubate2 harvest Harvest Cells incubate2->harvest measure Measure Proliferation (Scintillation Counter) harvest->measure end End measure->end

Caption: Workflow for in vitro lymphocyte proliferation assay with this compound.

Discussion

The provided protocols offer a starting point for researchers investigating the in vitro effects of this compound. The primary solvent for this compound is DMSO, and care should be taken to minimize the final DMSO concentration in cell culture media to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.

The lymphocyte proliferation assay described is a robust method to evaluate the immunomodulatory properties of this compound. Researchers may need to optimize assay conditions, such as cell density, stimulant concentration, and incubation time, depending on the specific cell type and experimental goals.

The proposed signaling pathway is based on the findings of Rocklin et al. (1984), which suggest that this compound enhances the function of suppressor T-cells, leading to a downstream reduction in IgE production.[1] Further research is needed to elucidate the precise molecular targets and downstream signaling cascades involved in this compound's mechanism of action. It is important to note that while some thiazole derivatives have been investigated for cytotoxicity, specific data for this compound is limited. Therefore, it is recommended to perform a dose-response curve and assess cell viability in parallel with functional assays.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fanetizole Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the insolubility of Fanetizole in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main properties?

This compound is an anti-inflammatory agent with the chemical formula C₁₇H₁₆N₂S and a molecular weight of approximately 280.39 g/mol .[1] It is known to be poorly soluble in water but soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

For initial stock solutions, high-purity, anhydrous DMSO is the most commonly recommended solvent.[2][3] Due to its hygroscopic nature, it is crucial to use a fresh, newly opened bottle of DMSO, as absorbed water can negatively impact solubility.

Q3: My this compound is not dissolving even in DMSO. What can I do?

If you encounter difficulty dissolving this compound in DMSO, the following steps can be taken:

  • Vortexing: After adding DMSO to the this compound powder, vortex the solution for 1-2 minutes.[3]

  • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 10-15 minute intervals, visually inspecting for dissolution after each interval.[3]

  • Gentle Heating: If sonication does not lead to complete dissolution, gently warm the solution in a water bath set to 37-40°C. Intermittently vortex the solution during heating. It is important not to exceed 40°C to minimize the risk of thermal degradation.[3]

Q4: How can I prepare a this compound solution for in vivo studies that require a saline-based vehicle?

A co-solvent system is necessary for in vivo applications. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3] A detailed protocol for this preparation is provided in the Experimental Protocols section.

Q5: What is the mechanism of action of this compound?

This compound's mechanism of action is multifaceted. It has been shown to have immunoregulating activity.[1] More recent research has identified it as a tubulin polymerization inhibitor, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] This suggests its potential as an anti-cancer agent. Docking studies indicate that this compound likely binds to the colchicine (B1669291) site on β-tubulin.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.

Possible Cause: The rapid change in solvent polarity when adding the DMSO stock to an aqueous buffer can cause the poorly soluble this compound to precipitate out of solution.

Troubleshooting Steps:

  • Decrease Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains this compound solubility and is tolerated by your experimental system (typically ≤ 0.5% for cell-based assays).

  • Stepwise Dilution: Instead of a single dilution, try a stepwise dilution. For example, first, dilute the DMSO stock with a small volume of a 50:50 DMSO:aqueous buffer mixture before adding it to the final aqueous solution.

  • Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help to maintain the solubility of this compound.

  • Co-Solvent Systems: For more demanding applications, utilize a co-solvent system as described in the in vivo formulation protocol.

Issue 2: Inconsistent or lower-than-expected biological activity.

Possible Cause: This could be due to incomplete dissolution of this compound, leading to a lower effective concentration in your experiment.

Troubleshooting Steps:

  • Confirm Complete Dissolution: Before use, visually inspect your stock solution to ensure there are no visible particles. If necessary, use the sonication and gentle heating methods described in the FAQs.

  • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid potential degradation or precipitation over time.

  • Quantify Stock Solution Concentration: If possible, verify the concentration of your this compound stock solution using a spectrophotometer or other analytical method.

Data Presentation

Table 1: this compound Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₆N₂S[1]
Molecular Weight~280.39 g/mol [1]
AppearanceSolid powder[2]
SolubilitySoluble in DMSO[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

  • Water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.[3]

  • If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minute intervals until the solution is clear.[3]

  • If sonication is not sufficient, gently warm the solution in a 37-40°C water bath with intermittent vortexing until dissolved. Do not exceed 40°C.[3]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, combine the following in a sterile tube in the specified order, ensuring thorough mixing after each addition:

    • 10% this compound stock solution in DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Sterile Saline

  • Vortex the final solution until it is clear and homogenous.[3] This formulation should be prepared fresh before each use.

Protocol 3: Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (B35011) (10% final concentration)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin (~3 mg/mL), GTP, and glycerol in General Tubulin Buffer on ice.

  • Add varying concentrations of this compound (or vehicle control, DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[4]

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound powder dissolve_dmso Attempt to dissolve in anhydrous DMSO start->dissolve_dmso vortex Vortex for 1-2 minutes dissolve_dmso->vortex dissolved Completely Dissolved? vortex->dissolved sonicate Sonicate in 10-15 min intervals sonicate->dissolved heat Gently heat at 37-40°C heat->dissolved dissolved->sonicate No dissolved->heat No stock_solution Stock Solution Ready dissolved->stock_solution Yes precipitate Precipitation upon aqueous dilution? stock_solution->precipitate troubleshoot_dilution Troubleshoot Dilution: - Decrease final DMSO % - Stepwise dilution - Add surfactant precipitate->troubleshoot_dilution Yes final_solution Final Aqueous Solution precipitate->final_solution No troubleshoot_dilution->final_solution

Caption: A stepwise workflow for troubleshooting this compound dissolution issues.

Fanetizole_MOA Proposed Mechanism of Action of this compound This compound This compound tubulin β-Tubulin (Colchicine Site) This compound->tubulin Binds to polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule Microtubule Disruption polymerization->microtubule spindle Mitotic Spindle Defect microtubule->spindle arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed signaling pathway of this compound as a tubulin inhibitor.

References

Optimizing Fanetizole Dosage for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo dosage, pharmacokinetic, and toxicology data for Fanetizole is limited in publicly available literature. The following guidance is based on established principles of NSAID pharmacology, in vitro data on this compound, and in vivo data from structurally related 2-aminothiazole (B372263) compounds with anti-inflammatory activity. Researchers should always perform dose-escalation studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CP-48,810) is an immunoregulatory agent classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Its core structure contains a 2-aminothiazole moiety, a feature common to various biologically active compounds. While the precise mechanism of this compound is not fully elucidated in available literature, as an NSAID, it is presumed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Q2: What is a recommended starting dose for this compound in a rodent model of inflammation?

Due to the absence of specific in vivo studies detailing this compound's dosage, a cautious approach is recommended. Based on in vivo studies of other 2-aminothiazole derivatives with anti-inflammatory properties, a starting dose in the range of 10-50 mg/kg administered orally can be considered for a rodent model. It is crucial to initiate studies with a low dose and escalate gradually while monitoring for both efficacy and signs of toxicity.

Q3: How should this compound be formulated for oral administration in animal studies?

For oral gavage, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is important to ensure the suspension is homogenous before each administration. Sonication may be required to achieve a uniform dispersion. The stability of the formulation should be assessed for the duration of the study.

Q4: What are the potential side effects or signs of toxicity to monitor for in animals treated with this compound?

As with other NSAIDs, potential side effects can include gastrointestinal irritation (ulceration, bleeding), nephrotoxicity, and hepatotoxicity. The 2-aminothiazole core has also been identified as a potential "toxicophore," suggesting a possibility of metabolic activation leading to toxicity.

Signs of toxicity in rodents to monitor for include:

  • Weight loss

  • Reduced food and water intake

  • Lethargy or changes in activity levels

  • Piloerection (hair standing on end)

  • Diarrhea or bloody stools

  • Changes in urine output or color

If any of these signs are observed, the animal should be closely monitored, and a reduction in dose or cessation of treatment should be considered.

Troubleshooting Guides

Problem: Lack of Efficacy at the Initial Dose
Possible Cause Troubleshooting Step
Insufficient Dose Gradually increase the dose in subsequent experimental groups. A dose-response study is essential to determine the optimal therapeutic dose.
Poor Bioavailability Consider alternative routes of administration, such as intraperitoneal (IP) injection, if oral bioavailability is suspected to be low.
Inappropriate Formulation Ensure the compound is properly suspended. Try different vehicles or add a small amount of a non-toxic surfactant (e.g., Tween 80) to improve solubility and absorption.
Timing of Administration The timing of drug administration relative to the inflammatory stimulus is critical. For acute inflammation models, administer this compound 30-60 minutes prior to the stimulus.
Model Insensitivity The chosen animal model of inflammation may not be sensitive to the mechanism of action of this compound. Consider using a different, well-validated model.
Problem: Observed Toxicity or Adverse Events
Possible Cause Troubleshooting Step
Dose is Too High Immediately reduce the dose in subsequent cohorts. Perform a thorough toxicological assessment at various dose levels.
Metabolic Activation The 2-aminothiazole ring can undergo metabolic activation. Consider co-administration with an inhibitor of relevant metabolic enzymes if the metabolic pathway is identified.
Route of Administration Systemic exposure and potential for toxicity can vary with the route of administration. If toxicity is observed with IP injection, consider switching to oral administration to potentially reduce peak plasma concentrations.
Animal Strain or Species Differences Different strains or species of animals can exhibit varied metabolic profiles and sensitivities to a compound. Ensure the chosen animal model is appropriate.
Formulation Issues The vehicle or other excipients in the formulation could be contributing to the observed toxicity. Test the vehicle alone as a control.

Data Presentation: Representative Data from Structurally Similar 2-Aminothiazole Anti-inflammatory Compounds

The following tables summarize hypothetical, yet representative, quantitative data based on published in vivo studies of 2-aminothiazole derivatives with anti-inflammatory activity. This data is for illustrative purposes and should not be directly extrapolated to this compound.

Table 1: Representative In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model in Rats

Compound Dose (mg/kg, p.o.) Inhibition of Paw Edema (%)
Analog A1025 ± 4.2
Analog A2548 ± 5.1
Analog A5065 ± 6.3
Indomethacin (Standard)1072 ± 5.8

Table 2: Representative Pharmacokinetic Parameters in Rats Following a Single Oral Dose (25 mg/kg)

Compound Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Bioavailability (%)
Analog B850 ± 1201.5 ± 0.54200 ± 55045

Table 3: Representative Acute Oral Toxicity Data in Mice

Compound LD50 (mg/kg) Observed Signs of Toxicity
Analog C> 2000At high doses: lethargy, piloerection

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • 0.5% Carboxymethylcellulose (CMC)

  • 1% Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Randomly divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and a positive control (e.g., Indomethacin 10 mg/kg).

  • Prepare the this compound suspension in 0.5% CMC.

  • Administer the respective treatments orally (p.o.) by gavage.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a pletysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to estimate the LD50 and identify signs of toxicity.

Materials:

  • Female Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% CMC)

Procedure:

  • House the mice individually.

  • Administer a starting dose of this compound (e.g., 2000 mg/kg) to a single mouse.

  • Observe the animal closely for the first 4 hours and then periodically for 14 days for any signs of toxicity or mortality.

  • If the mouse survives, the next mouse receives a higher dose. If the mouse dies, the next mouse receives a lower dose.

  • The dose progression is determined by the outcome of the previously dosed animal.

  • The LD50 is calculated using appropriate statistical methods based on the pattern of survival and mortality.

Mandatory Visualizations

Experimental_Workflow cluster_preclinical Preclinical Evaluation Workflow Formulation Formulation Development DoseEscalation Dose-Escalation & Efficacy Studies (e.g., Paw Edema Model) Formulation->DoseEscalation Test Formulation PK_Studies Pharmacokinetic Profiling DoseEscalation->PK_Studies Select Efficacious Doses Toxicity Toxicology Assessment (e.g., Acute Toxicity Study) PK_Studies->Toxicity Determine Exposure Levels Toxicity->DoseEscalation Identify Safe Dose Range Signaling_Pathway cluster_inflammation Simplified Pro-inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation This compound This compound (NSAID) This compound->COX Inhibition

References

Technical Support Center: Fanetizole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fanetizole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core structure?

A1: The Hantzsch thiazole (B1198619) synthesis is a widely employed and robust method for constructing the 2-aminothiazole (B372263) ring, which is the core of this compound. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

Q2: What are the critical parameters to control during the Hantzsch synthesis of this compound precursors?

A2: Key parameters to optimize include reaction temperature, solvent, and reaction time. Suboptimal conditions can lead to low yields and the formation of impurities. Heating is often required to overcome the activation energy of the reaction.

Q3: Are there any known side reactions to be aware of during this compound synthesis?

A3: Yes, under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles. Careful control of pH is crucial to minimize the formation of these impurities.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of impurities present.

Q5: How can I effectively remove unreacted starting materials and byproducts?

A5: Purification strategies often involve an initial workup to remove the bulk of unreacted reagents, followed by either flash chromatography for complex mixtures or recrystallization for less complex impurity profiles. For basic compounds like this compound, using an amine-functionalized silica (B1680970) gel or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase during chromatography can improve peak shape and separation.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low to No Product Formation 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Purity of starting materials (α-haloketone or thiourea derivative) is low. 4. Ineffective solvent.1. Gradually increase the reaction temperature while monitoring the reaction by TLC. 2. Extend the reaction time, checking for product formation periodically. 3. Ensure the purity of starting materials by recrystallization or chromatography before use. 4. Screen different solvents; ethanol (B145695) is often a good starting point for Hantzsch synthesis.[1]
Formation of Multiple Products (Observed by TLC) 1. Presence of impurities in starting materials. 2. Side reactions occurring due to suboptimal conditions (e.g., pH). 3. Decomposition of product or starting materials.1. Purify starting materials before the reaction. 2. Adjust the reaction pH. For Hantzsch synthesis, neutral or slightly basic conditions are often preferred to avoid imino-dihydrothiazole formation. 3. Lower the reaction temperature and monitor for product degradation.
Product is an intractable oil or fails to precipitate 1. Presence of significant impurities preventing crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt to purify a small sample by flash chromatography to isolate the pure product, which may then crystallize. 2. If the pure product is an oil, purification by chromatography is the recommended method.
Purification Troubleshooting
Problem Possible Cause Suggested Solution
Flash Chromatography: Poor Separation 1. Inappropriate solvent system. 2. Column overloading. 3. Tailing of the basic this compound product on acidic silica gel.1. Optimize the solvent system using TLC. A good starting point for compounds like this compound is a mixture of hexanes and ethyl acetate (B1210297).[2][3] 2. Reduce the amount of crude material loaded onto the column. 3. Add a small amount of triethylamine (B128534) (0.1-1%) to the eluent to improve peak shape.[2] Alternatively, use an amine-functionalized silica gel column.[4]
Flash Chromatography: Product does not elute 1. The solvent system is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the eluent. For very polar compounds, a methanol/dichloromethane (B109758) system can be effective. 2. Test the stability of your compound on a small amount of silica gel before performing chromatography.
Recrystallization: No crystals form 1. The solution is not supersaturated (too much solvent). 2. The cooling process is too rapid. 3. High level of impurities inhibiting crystallization.1. Slowly evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath. 3. Purify the compound by flash chromatography before attempting recrystallization.
Recrystallization: Product "oils out" 1. The boiling point of the solvent is too high, and the solution is still too hot when saturation is reached. 2. The melting point of the solute is lower than the boiling point of the solvent.1. Use a lower-boiling point solvent or a binary solvent system. 2. Add a small amount of a "good" solvent to the oiled-out product at a lower temperature to try and induce crystallization.

Data Presentation

The following tables present representative data for the synthesis of 2-amino-4-phenylthiazole (B127512) derivatives, which are structurally related to this compound. This data is intended to provide a general guideline for expected outcomes.

Table 1: Effect of Solvent on the Yield of a Representative 2-Amino-4-phenylthiazole Derivative

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Ethanol78392
Methanol65485
Acetonitrile823.588
Dioxane1002.590
Water100575

Note: This data is representative and based on the synthesis of similar 2-aminothiazole compounds. Actual results for this compound may vary.

Table 2: Representative Flash Chromatography Eluent Systems for 2-Aminothiazole Derivatives

Compound Polarity Stationary Phase Recommended Eluent System Comments
Non-polar to Moderately PolarSilica GelHexane / Ethyl Acetate (Gradient)A standard system suitable for many organic compounds.[2][3]
Basic (Amine-containing)Silica GelHexane / Ethyl Acetate with 0.5% TriethylamineThe addition of a basic modifier improves peak shape and reduces tailing.[2]
Basic (Amine-containing)Amine-functionalized Silica GelHexane / Ethyl Acetate (Gradient)Often provides better separation and peak shape for basic compounds without the need for mobile phase modifiers.[4]
PolarSilica GelDichloromethane / Methanol (Gradient)Suitable for more polar compounds that do not elute with less polar solvent systems.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A this compound Precursor)

This protocol describes a general procedure for the Hantzsch synthesis of a key precursor to this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL).[5]

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography.

Protocol 2: Purification of a 2-Aminothiazole Derivative by Flash Column Chromatography

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (or amine-functionalized silica gel)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial chromatography solvent. Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane/ethyl acetate) to elute the product. If tailing is observed, consider adding 0.5% triethylamine to the eluent.[2]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants α-Haloketone + Thiourea Derivative Start->Reactants Reaction Hantzsch Thiazole Synthesis (Heating in Solvent) Reactants->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude_Product Crude this compound Derivative Workup->Crude_Product Purification_Choice Purity Check (TLC/NMR) Crude_Product->Purification_Choice Chromatography Flash Column Chromatography Purification_Choice->Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Pure Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Synthesis Yield Check_Temp Is Reaction Temperature Optimized? Low_Yield->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Purity Are Starting Materials Pure? Check_Time->Check_Purity Yes Increase_Time->Check_Purity Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants No Success Yield Improved Check_Purity->Success Yes Purify_Reactants->Success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimizing Fanetizole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Fanetizole. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments, with a focus on improving the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the thiazole (B1198619) core of this compound?

The most prevalent and well-established method for synthesizing the 2-aminothiazole (B372263) core of this compound is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative.[1][3]

Q2: My Hantzsch synthesis of the this compound precursor is resulting in a low yield. What are the primary causes and how can I improve it?

Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The reaction is sensitive to temperature, reaction time, and solvent choice. Many Hantzsch syntheses require heating to proceed at an optimal rate.[5][6]

  • Purity of Starting Materials: The α-haloketone and thiourea starting materials must be of high purity. Impurities can lead to undesirable side reactions.[6] α-haloketones can be particularly unstable, so using freshly prepared or purified reagents is advisable.

  • Improper Stoichiometry: The molar ratio of the reactants can influence the reaction outcome.

  • Formation of Side Products: The generation of byproducts can consume starting materials and lower the yield of the desired product.[5][6]

Q3: What are common side products or impurities I should be aware of during this compound synthesis?

During the Hantzsch synthesis of the this compound precursor, several side products and impurities can form:

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, 2-imino-2,3-dihydrothiazoles can form as isomeric byproducts.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave residual α-haloketone and thiourea.

  • Polymeric Byproducts: Excessive heat or prolonged reaction times can lead to the formation of dark-colored, tar-like polymeric materials.[5]

  • Process-Related Impurities: These can arise from the manufacturing process of the starting materials or excipients used in formulation.[7][8][9] Examples include aldehydes, peroxides, and organic acids.[8]

Q4: Are there more advanced methods to improve the yield and efficiency of this compound synthesis?

Yes, several modern techniques can enhance the yield and reduce the reaction time for thiazole synthesis:

  • Microwave-Assisted Synthesis: This method often leads to significantly higher yields and shorter reaction times compared to conventional heating.[5][6][10] The direct and uniform heating provided by microwaves can minimize the formation of byproducts.[11]

  • Continuous Flow Chemistry: Flow synthesis offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, enhanced safety, and easier scalability.[12][13]

  • Ultrasonic Irradiation: The use of ultrasound can also promote the reaction, leading to higher yields under milder conditions.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inadequate Reaction Temperature Gradually increase the reaction temperature. For conventional heating, refluxing in a suitable solvent is a common starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Solvent Choice The polarity of the solvent is crucial. Ethanol (B145695), methanol, and DMF are commonly used. Greener alternatives like ethanol/water mixtures have also been shown to be effective. Screen a variety of solvents to find the optimal one for your specific substrates.
Poor Quality of Starting Materials Verify the purity of the α-haloketone and thiourea using analytical methods like NMR. Recrystallize or chromatograph the starting materials if necessary.
Insufficient Reaction Time Monitor the reaction at regular intervals using TLC to determine the optimal reaction time.
Issue 2: Significant Byproduct Formation
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of degradation products.
Incorrect Stoichiometry Using a slight excess of the thioamide can sometimes help to drive the reaction to completion and minimize side reactions involving the α-haloketone.
Presence of Impurities in Starting Materials Ensure the purity of your starting materials, as impurities can act as catalysts for side reactions.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is an oil or difficult to crystallize Consider purification by column chromatography. A range of silica (B1680970) gel and solvent systems can be employed depending on the polarity of the product.
Product is contaminated with starting materials Optimize the reaction to ensure complete conversion. If unreacted starting materials persist, they may need to be removed by chromatography or selective extraction.
Presence of colored impurities Treatment with activated charcoal during recrystallization can sometimes remove colored impurities.

Data Presentation

Table 1: Comparison of Yields for Conventional vs. Microwave-Assisted Hantzsch Synthesis of Thiazole Derivatives
Entry Substituent (R) Conventional Method (Yield %) Microwave Method (Yield %)
1Phenyl7080
24-Chlorophenyl6878
34-Methoxyphenyl7282
44-Nitrophenyl6575
52-Naphthyl6777

This data is representative of the typical yield improvements observed with microwave-assisted synthesis for Hantzsch reactions.[5][6]

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of a 2-Aminothiazole Precursor

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative, which is a core component of this compound.

Materials:

  • α-haloacetophenone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloacetophenone and thiourea in ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of a 2-Aminothiazole Precursor

This protocol offers a more rapid and often higher-yielding alternative to the conventional method.

Materials:

  • α-haloacetophenone (e.g., 2-chloroacetophenone) (1.0 eq)

  • Thiourea (1.2 eq)

  • Methanol

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloacetophenone and thiourea in methanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120°C) for a short duration (e.g., 10-30 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

Visualizations

Hantzsch_Synthesis_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Low Yield in This compound Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity Pure Are materials pure? CheckPurity->Pure OptimizeConditions Optimize Reaction Conditions Optimized Yield Improved? OptimizeConditions->Optimized AnalyzeByproducts Analyze for Side Products ByproductsIdentified Side Products Identified? AnalyzeByproducts->ByproductsIdentified Pure->OptimizeConditions Yes Purify Purify Starting Materials Pure->Purify No Optimized->AnalyzeByproducts No Success Improved Yield Optimized->Success Yes AdjustStoichiometry Adjust Stoichiometry & Temperature ByproductsIdentified->AdjustStoichiometry No ModifyPurification Modify Purification Strategy ByproductsIdentified->ModifyPurification Yes Purify->CheckPurity AdjustStoichiometry->OptimizeConditions ModifyPurification->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Fanetizole_Flow_Synthesis ReagentA Reagent A (α-Haloketone) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (Thiourea) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Quench In-line Quench Reactor->Quench Purification Continuous Purification Quench->Purification Product This compound Product Purification->Product

Caption: A simplified experimental workflow for the continuous flow synthesis of this compound.

References

Overcoming resistance to Fanetizole in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Fanetizole in cell lines.

Troubleshooting Guide: Overcoming this compound Resistance

Researchers encountering decreased sensitivity or resistance to this compound in their cell lines can refer to the following troubleshooting guide for potential strategies and experimental approaches.

Problem: Cell line shows reduced sensitivity to this compound after prolonged exposure.

This is a common observation known as acquired resistance. The underlying mechanisms can be multifaceted. Here are potential causes and solutions:

Potential Cause Recommended Action Experimental Validation
Upregulation of Efflux Pumps Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein).Perform a rhodamine 123 efflux assay to measure pump activity in the presence and absence of the inhibitor.
Target Enzyme Modification Sequence the target enzyme gene (e.g., lanosterol (B1674476) 14α-demethylase in fungi) to identify potential mutations.Site-directed mutagenesis to introduce identified mutations into a sensitive cell line and assess this compound sensitivity.
Alterations in Downstream Signaling Profile the expression of genes downstream of the this compound target.Use RT-qPCR or Western blotting to compare expression levels between sensitive and resistant cell lines.
Activation of Bypass Pathways Investigate alternative signaling pathways that may compensate for this compound's inhibitory effect.Perform a phosphoproteomic screen to identify differentially activated pathways in resistant cells.

Problem: Intrinsic resistance to this compound in a new cell line.

Some cell lines may exhibit inherent resistance to this compound without prior exposure.

Potential Cause Recommended Action Experimental Validation
Pre-existing Target Gene Mutations Sequence the target gene of this compound in the cell line.Compare the gene sequence to that of known sensitive cell lines.
High Basal Expression of Efflux Pumps Measure the baseline expression and activity of common drug efflux pumps.Perform Western blotting for efflux pump proteins and a baseline rhodamine 123 efflux assay.
Alternative Metabolic Pathways Analyze the metabolic profile of the cell line to identify pathways that circumvent the target of this compound.Conduct metabolomic analysis on sensitive and resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to azole-based compounds like this compound?

A1: Resistance to azole antifungal agents typically arises from several mechanisms, including:

  • Alterations in the drug target: Mutations in the gene encoding the target enzyme can reduce the binding affinity of the drug.[1]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) proteins can actively pump the drug out of the cell, lowering its intracellular concentration.[1][2]

  • Upregulation of the target enzyme: An increase in the production of the target enzyme can titrate out the drug, requiring higher concentrations for inhibition.[2]

  • Development of bypass pathways: Cells may activate alternative metabolic or signaling pathways to compensate for the inhibitory effect of the drug.[2]

Q2: How can I determine if my resistant cell line has developed efflux pump-mediated resistance?

A2: A common method is to use a fluorescent substrate of the efflux pump, such as rhodamine 123. You can compare the intracellular accumulation of the fluorescent substrate in your resistant cell line versus the parental sensitive line. A lower accumulation in the resistant line suggests increased efflux. This can be confirmed by repeating the experiment in the presence of a known efflux pump inhibitor.

Q3: Are there any combination therapies that can overcome this compound resistance?

A3: While specific combinations with this compound would require experimental validation, a general strategy to overcome drug resistance is to use combination therapies that target different molecular mechanisms.[3][4] For example, combining this compound with an agent that inhibits a compensatory signaling pathway or an efflux pump inhibitor could restore sensitivity. Another approach is to combine it with a drug that has a different mechanism of action to create a synergistic effect and reduce the likelihood of resistance emerging.[4]

Q4: Can resistance to this compound be reversed?

A4: In some cases, drug resistance can be reversed. For instance, if resistance is due to the upregulation of an efflux pump, treatment with an inhibitor of that pump can restore sensitivity.[3] In other cases, alternating therapy with a different class of drug can sometimes re-sensitize cells to the original agent.[3] However, if resistance is due to a stable genetic mutation in the target protein, it is generally not reversible.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay

Objective: To assess the activity of efflux pumps in this compound-sensitive vs. -resistant cell lines.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Efflux pump inhibitor (e.g., Verapamil)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed sensitive and resistant cells in parallel cultures and grow to 80% confluency.

  • Pre-incubate one set of resistant cells with the efflux pump inhibitor for 1 hour.

  • Add Rhodamine 123 to all cell cultures at a final concentration of 1 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.

  • Expected Outcome: Resistant cells will show lower fluorescence intensity compared to sensitive cells. The inhibitor-treated resistant cells should show an increase in fluorescence compared to the untreated resistant cells.

Protocol 2: Target Gene Sequencing

Objective: To identify mutations in the gene encoding the target of this compound.

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific to the target gene

  • Taq polymerase and PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Extract genomic DNA from both sensitive and resistant cell lines.

  • Amplify the coding region of the target gene using PCR with specific primers.

  • Verify the PCR product size by gel electrophoresis.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Align the sequences from the sensitive and resistant cell lines to identify any mutations.

  • Expected Outcome: The sequence from the resistant cell line may contain one or more mutations that are absent in the sensitive cell line.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance start Observe Reduced Sensitivity to this compound hypothesis1 Hypothesis 1: Increased Efflux Pump Activity start->hypothesis1 hypothesis2 Hypothesis 2: Target Gene Mutation start->hypothesis2 hypothesis3 Hypothesis 3: Activation of Bypass Pathway start->hypothesis3 experiment1 Rhodamine 123 Efflux Assay hypothesis1->experiment1 experiment2 Target Gene Sequencing hypothesis2->experiment2 experiment3 Phosphoproteomic Screen hypothesis3->experiment3 result1 Increased Efflux experiment1->result1 result2 Mutation Identified experiment2->result2 result3 Pathway Activated experiment3->result3 strategy1 Strategy: Co-administer with Efflux Pump Inhibitor result1->strategy1 strategy2 Strategy: Develop Second-Generation Inhibitor result2->strategy2 strategy3 Strategy: Combine with Inhibitor of Bypass Pathway result3->strategy3

Caption: Workflow for troubleshooting this compound resistance.

signaling_pathway Hypothetical this compound Resistance Pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Fanetizole_S This compound Target_S Target Enzyme Fanetizole_S->Target_S Inhibits Pathway_S Essential Pathway Target_S->Pathway_S Blocked Apoptosis_S Cell Death Pathway_S->Apoptosis_S Induces Fanetizole_R This compound EffluxPump Efflux Pump (Upregulated) Fanetizole_R->EffluxPump Exported Target_R Mutated Target Fanetizole_R->Target_R Ineffective Binding BypassPathway Bypass Pathway (Activated) Survival Cell Survival BypassPathway->Survival

References

Fanetizole stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fanetizole during long-term storage. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address potential stability issues.

Troubleshooting Guide: Investigating this compound Instability

This guide is designed to help you troubleshoot common issues observed during the long-term storage of this compound.

Observed Issue Potential Cause Recommended Action
Loss of Potency (Decrease in this compound peak area by HPLC) Chemical Degradation: The this compound molecule may be degrading due to factors such as hydrolysis, oxidation, or photodegradation.1. Confirm Storage Conditions: Ensure the compound has been stored at the recommended -20°C, protected from light and moisture.2. Perform Forced Degradation Studies: To identify the likely degradation pathway, subject a fresh sample of this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress). See the detailed protocol below.3. Analyze for Degradants: Use a stability-indicating HPLC method to analyze the stressed samples. The appearance of new peaks will help identify the degradation products.
Appearance of New Peaks in HPLC Chromatogram Formation of Degradation Products: The new peaks likely correspond to molecules formed from the breakdown of this compound.1. Characterize Degradants: If possible, use LC-MS to determine the mass of the new peaks to help identify the degradation products. Compare the retention times with those observed in the forced degradation studies.2. Evaluate Impact: Assess the potential impact of these impurities on your experimental results.
Change in Physical Appearance (e.g., color change, clumping) Physical Instability or Degradation: This could indicate physical changes in the solid form or significant chemical degradation.1. Document Changes: Record the observed changes in appearance.2. Chemical Analysis: Perform HPLC analysis to determine if the physical changes are associated with chemical degradation.3. Assess Solubility: Check for any changes in the solubility of the compound.
Inconsistent Experimental Results Use of Degraded this compound: Degraded material can lead to unreliable and irreproducible experimental outcomes.1. Verify Purity of Stock: Use a fresh, unopened vial of this compound to prepare a new stock solution and repeat the experiment.2. Implement Routine Quality Control: Regularly check the purity of your this compound stock using HPLC, especially for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage or during shipping, ambient temperatures are acceptable for a few weeks.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a 2-aminothiazole (B372263) core and a secondary amine, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The 2-aminothiazole ring may be susceptible to cleavage under acidic or basic conditions.[3]

  • Oxidation: The secondary amine and the electron-rich thiazole (B1198619) ring are potential sites for oxidation.[4][5][6]

  • Photodegradation: The presence of aryl rings can make the molecule susceptible to degradation upon exposure to light.[3][7]

Q3: How can I be sure my this compound is stable for my experiments?

A3: It is good practice to perform a purity check on your compound, especially if it has been in storage for an extended period. A simple HPLC analysis of your stock solution can confirm its integrity by comparing the chromatogram to that of a freshly prepared standard.

Q4: What is a stability-indicating HPLC method?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1][2]

Q5: My this compound has changed color. Can I still use it?

A5: A change in color is an indication of potential chemical degradation or physical instability.[7] It is strongly recommended to analyze the material by HPLC to determine its purity before use. For critical applications, it is best to use a fresh, uncompromised lot of the compound.

Data on Potential Degradation

Since specific public data on this compound degradation is limited, the following table presents a hypothetical summary of outcomes from a forced degradation study based on the known stability of similar chemical structures. This data can serve as a guide for what to expect when conducting your own stability assessments.

Stress Condition Expected Degradation Level Potential Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 5-15%Hydrolysis of the 2-aminothiazole ring
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 10-25%Hydrolysis of the 2-aminothiazole ring
Oxidation (3% H₂O₂, RT, 24h) 15-30%N-oxide of the secondary amine, oxidation of the thiazole ring
Photodegradation (ICH Q1B conditions) 5-20%Products of photo-oxygenation and rearrangement
Thermal Degradation (80°C, 72h) < 5%Minor, unspecified degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours per square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the sample with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 72 hours.

    • After the incubation period, allow the sample to cool to room temperature, then prepare a solution at a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maximum of this compound (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] Specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

G cluster_0 Hypothetical Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H₂O Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Hydrolysis_Product Thiazole Ring Cleavage Product Hydrolysis->Hydrolysis_Product Oxidation_Product N-Oxide or Ring Oxidation Product Oxidation->Oxidation_Product Photo_Product Photo-oxygenation Product Photodegradation->Photo_Product

Caption: Hypothetical degradation pathways of this compound.

G cluster_1 Experimental Workflow for Stability Testing start Start: Stability Study of this compound prepare_samples Prepare this compound Samples (Solid and Solution) start->prepare_samples stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) prepare_samples->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_analysis Analyze Data: - Quantify this compound - Identify Degradants hplc_analysis->data_analysis conclusion Conclusion: - Determine Degradation Profile - Establish Storage Conditions data_analysis->conclusion

Caption: General workflow for this compound stability testing.

G cluster_2 Troubleshooting Decision Tree start Unexpected Experimental Result? check_purity Check Purity of This compound Stock? start->check_purity new_peaks New Peaks in HPLC? check_purity->new_peaks Yes ok Result is Valid check_purity->ok No potency_loss Significant Potency Loss? new_peaks->potency_loss No investigate Action: Investigate Degradation (Forced Degradation Studies) new_peaks->investigate Yes use_fresh Action: Use Fresh Stock and Repeat Experiment potency_loss->use_fresh No, but still suspect potency_loss->investigate Yes

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Addressing Fanetizole Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fanetizole. Given that this compound is a 2-aminothiazole (B372263) derivative with known immunomodulatory and anti-inflammatory properties but a sparsely documented target profile, this guide focuses on strategies to identify and mitigate potential off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

This compound (4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine) is documented as an immunoregulating and anti-inflammatory agent. One specific reported activity is the dose-dependent inhibition of superoxide (B77818) production in neutrophils stimulated with f-Met-Leu-Phe, without affecting superoxide production in response to phorbol (B1677699) myristate acetate (B1210297) (PMA), suggesting a specific signaling pathway interference rather than direct enzyme inhibition or superoxide scavenging.

Q2: What are potential off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target, which can lead to misinterpretation of experimental results.[1] Because the primary molecular target of this compound is not well-defined, any observed biological effect should be carefully validated to ensure it is not a consequence of unintended interactions. The 2-aminothiazole scaffold, present in this compound, is found in many compounds with a wide range of biological activities, including kinase inhibition, suggesting a potential for broad off-target interactions.[2][3]

Q3: My experimental results with this compound are inconsistent with the expected outcome. Could this be due to off-target effects?

Inconsistencies in experimental outcomes are a common indicator of potential off-target effects. This can manifest as:

  • Different results compared to other compounds with a similar proposed mechanism of action.

  • Variability in responses across different cell lines, which may have varying expression levels of on- and off-target proteins.

  • Phenotypes that are difficult to reconcile with the known immunomodulatory or anti-inflammatory actions of the compound.

Q4: What are the initial steps to take if I suspect off-target effects are influencing my results?

The first step is to perform a thorough dose-response experiment to determine the minimal effective concentration. Higher concentrations of a compound are more likely to engage lower-affinity off-targets. Additionally, conducting a literature search on the off-target effects of other 2-aminothiazole derivatives can provide clues about potential unintended targets for this compound.[2][3][4]

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular phenotype (e.g., cytotoxicity, cell cycle arrest, morphological changes) that is not readily explained by this compound's known anti-inflammatory or immunomodulatory activities.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Phenotypes A Unexpected Phenotype Observed with this compound B Step 1: Verify Compound Identity & Purity A->B C Step 2: Perform Dose-Response Curve (Phenotype vs. Cytotoxicity) B->C D Is the phenotype observed at non-toxic concentrations? C->D Analyze E Step 3: Orthogonal Validation (Use structurally different compound with similar proposed MOA) D->E Yes J Phenotype is likely due to general cytotoxicity D->J No F Does the orthogonal compound reproduce the phenotype? E->F Compare H Phenotype is likely on-target or a shared off-target F->H Yes I Phenotype is likely a This compound-specific off-target effect F->I No G Step 4: Target Deconvolution (e.g., Proteomics, Kinase Screen) I->G

Caption: Workflow for investigating unexpected cellular phenotypes.

Issue 2: Conflicting Data Between Assays

This compound shows activity in a cell-based assay but not in a corresponding biochemical assay (or vice-versa).

Potential Causes & Solutions:

Potential Cause Recommended Action
Cellular Metabolism: this compound may be metabolized to an active or inactive form within the cell.Perform LC-MS analysis on cell lysates to identify potential metabolites.
Requirement for Cellular Context: The target may require a specific scaffolding protein, post-translational modification, or localization only present in intact cells.Consider more complex biochemical assays with purified components that reconstitute the cellular environment.
Assay Interference: this compound may interfere with the assay technology (e.g., fluorescence, luminescence, antibody binding).Run control experiments without the enzyme or target protein to check for assay artifacts.
Indirect Effects: In a cellular assay, the observed effect may be downstream of the direct target.Use pathway analysis tools and western blotting to investigate upstream and downstream signaling events.

Experimental Protocols

Protocol 1: Orthogonal Validation with a Structurally Unrelated Compound

Objective: To determine if the observed phenotype is specific to this compound's chemical structure or related to its intended biological activity.

Methodology:

  • Select an Orthogonal Compound: Choose a compound with a similar proposed anti-inflammatory or immunomodulatory mechanism but a different chemical scaffold (e.g., a known COX inhibitor if investigating inflammatory pathways).

  • Dose-Response: Perform a dose-response experiment with the orthogonal compound, measuring the same phenotypic endpoint as for this compound.

  • Compare Results: If the orthogonal compound produces the same phenotype, it is more likely that the effect is related to the intended biological pathway. If not, the effect is more likely a this compound-specific off-target effect.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To verify that this compound directly binds to a suspected target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations, alongside a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. Target engagement by this compound is expected to stabilize the protein, increasing its melting temperature.

  • Protein Denaturation & Separation: Pellet the aggregated, denatured proteins via centrifugation.

  • Quantification: Analyze the amount of soluble protein remaining in the supernatant by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Potential Off-Target Classes for 2-Aminothiazole Derivatives

Given this compound's core structure, researchers should be aware of potential interactions with the following protein families, which are common off-targets for this chemical class.

Protein Family Potential Implication Suggested Confirmatory Assay
Kinases Altered cell signaling, proliferation, survival.[2]Broad-panel kinase screen (e.g., Reaction Biology, Eurofins).
GPCRs Modulation of second messenger pathways (cAMP, Ca2+).Radioligand binding assays or functional assays measuring downstream signaling.
Ion Channels Changes in membrane potential and ion homeostasis.Electrophysiology (patch-clamp) assays.
Nuclear Receptors Alterations in gene transcription.Reporter gene assays.

Signaling Pathway Considerations

This compound's inhibitory effect on f-Met-Leu-Phe-stimulated superoxide production suggests an interaction with the GPCR signaling pathway, potentially upstream of PLC and PKC activation. Researchers should consider this pathway when designing experiments.

G cluster_0 f-Met-Leu-Phe Signaling Pathway fMLP f-Met-Leu-Phe FPR FPR1 (GPCR) fMLP->FPR G Gαi / Gβγ FPR->G PLC PLCβ G->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC NADPH_Oxidase NADPH Oxidase Activation PKC->NADPH_Oxidase Superoxide Superoxide Production NADPH_Oxidase->Superoxide This compound This compound (Potential Point of Inhibition) This compound->FPR This compound->G This compound->PLC

Caption: Potential points of inhibition for this compound in the fMLP pathway.

References

Technical Support Center: Optimizing Fanetizole Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using Fanetizole in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an anti-inflammatory agent.[1][2] While specific downstream signaling pathways are proprietary, it is known to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway. Prostaglandins (B1171923) are lipid compounds that play a crucial role in inflammation. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 isoform, which is involved in maintaining the gastric mucosa and kidney function.[3]

Q2: What is a recommended starting concentration range for this compound in cell culture?

For initial experiments, a concentration range of 1 µM to 50 µM is recommended. The optimal concentration is highly dependent on the cell line and the experimental endpoint. A dose-response experiment is crucial to determine the IC50 (the concentration that inhibits 50% of the target activity) for your specific cell line.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time will vary based on the biological question.

  • Signaling Pathway Inhibition: To observe effects on downstream signaling molecules (e.g., phosphorylation events), short incubation times ranging from 30 minutes to 6 hours are often sufficient.

  • Gene Expression Changes: For changes in the expression of inflammatory genes, a treatment duration of 12 to 48 hours is a good starting point.

  • Cell Viability and Proliferation Assays: To assess the impact on cell viability or proliferation, longer incubation times of 24 to 72 hours are typically required.[4][5]

A time-course experiment is the most effective way to determine the optimal incubation period for your specific assay.[5][6]

Q4: What is the stability of this compound in cell culture medium?

This compound is stable in standard cell culture medium for at least 72 hours under normal incubation conditions (37°C, 5% CO2). However, for longer-term experiments, it is advisable to replenish the medium with fresh this compound every 48-72 hours to maintain a consistent concentration.

Q5: What vehicle should I use to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Sub-optimal treatment duration: The incubation time may be too short to induce a measurable response. 2. Drug concentration is too low: The concentration of this compound may not be sufficient to effectively inhibit its target in your specific cell line. 3. Cell line is resistant: Some cell lines may have intrinsic or acquired resistance to this compound.1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration for your endpoint. 2. Perform a dose-response experiment: Determine the IC50 of this compound for your cell line to ensure you are using an effective concentration. 3. Consult the literature: Check if your cell line is known to be resistant to COX-2 inhibitors. Consider using a different cell line or a positive control compound known to elicit a response.
High levels of cell death observed 1. This compound concentration is too high: The concentration used may be cytotoxic to your cells. 2. Vehicle (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Prolonged incubation: Extended exposure to the drug may lead to cytotoxicity.1. Perform a cytotoxicity assay: Determine the concentration at which this compound becomes toxic to your cells using an assay like MTS or MTT. Select a concentration for your experiments that is well below the toxic threshold. 2. Check DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%. 3. Optimize incubation time: Shorten the treatment duration based on the results of a time-course experiment.
Inconsistent results between experiments 1. Variability in cell seeding density: Inconsistent starting cell numbers can lead to variable results. 2. Inconsistent drug preparation: Errors in preparing the this compound stock or working solutions. 3. Cell culture contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and response to treatment.[7]1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. Allow cells to adhere and reach a consistent confluency before treatment.[8] 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Routinely test for contamination: Regularly check your cell cultures for any signs of contamination.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTS Assay)

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
198 ± 3.995 ± 4.292 ± 5.3
1096 ± 4.190 ± 3.885 ± 4.9
2592 ± 5.082 ± 4.575 ± 6.1
5085 ± 5.370 ± 5.855 ± 7.2
10060 ± 6.840 ± 7.125 ± 8.0

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production (ELISA)

This compound Concentration (µM)PGE2 Concentration (pg/mL) after 24h
0 (Vehicle Control)1250 ± 85
1980 ± 72
10550 ± 61
25210 ± 45
5085 ± 30
10040 ± 22

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTS Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measuring the Effect of this compound on Prostaglandin E2 (PGE2) Production

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with different concentrations of this compound as described above.

  • Induction of Inflammation: After a pre-incubation period with this compound (e.g., 2 hours), stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).

  • Supernatant Collection: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Plot the PGE2 concentration against the this compound concentration to determine the inhibitory effect.

Visualizations

Fanetizole_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound This compound This compound->COX-2

Caption: this compound's inhibitory effect on the COX-2 pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Incubate (Time-Course) Incubate (Time-Course) Treat Cells->Incubate (Time-Course) Perform Assay (e.g., MTS) Perform Assay (e.g., MTS) Incubate (Time-Course)->Perform Assay (e.g., MTS) Measure Endpoint Measure Endpoint Perform Assay (e.g., MTS)->Measure Endpoint Analyze Data Analyze Data Measure Endpoint->Analyze Data

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Tree Start Start No Effect No Effect Start->No Effect Issue? High Cell Death High Cell Death Start->High Cell Death Issue? Inconsistent Results Inconsistent Results Start->Inconsistent Results Issue? Time-Course Perform Time-Course Experiment No Effect->Time-Course Yes Dose-Response Perform Dose-Response Experiment No Effect->Dose-Response Yes Cytotoxicity Assay Perform Cytotoxicity Assay High Cell Death->Cytotoxicity Assay Yes Check Vehicle Conc. Verify DMSO Concentration (≤0.1%) High Cell Death->Check Vehicle Conc. Yes Standardize Seeding Standardize Cell Seeding Protocol Inconsistent Results->Standardize Seeding Yes Fresh Dilutions Use Freshly Prepared Drug Dilutions Inconsistent Results->Fresh Dilutions Yes

Caption: Decision tree for troubleshooting this compound experiments.

References

Troubleshooting inconsistent results with Fanetizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fanetizole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is an immunomodulatory agent with anti-inflammatory properties.[1] It has been shown to correct certain in vitro immunoregulatory defects and can inhibit specific functions of neutrophils, a type of immune cell involved in inflammation.[1][2]

Q2: What is the proposed mechanism of action for this compound?

Based on available research, this compound's mechanism of action involves the modulation of immune cell function. Specifically, it has been demonstrated to inhibit the production of superoxide (B77818) by neutrophils when stimulated with the chemotactic factor f-Met-Leu-Phe.[2] This suggests that this compound may interfere with intracellular signaling pathways activated by specific inflammatory stimuli. The exact molecular target has not been fully elucidated, but its action is not due to direct scavenging of superoxide.[2]

Below is a proposed signaling pathway illustrating the potential mechanism of this compound's inhibitory effect on neutrophil superoxide production.

Fanetizole_Signaling_Pathway Proposed this compound Signaling Pathway cluster_cell Neutrophil fMLP f-Met-Leu-Phe fMLP_R fMLP Receptor fMLP->fMLP_R binds Signaling_Cascade Intracellular Signaling Cascade fMLP_R->Signaling_Cascade activates NADPH_Oxidase NADPH Oxidase Activation Signaling_Cascade->NADPH_Oxidase Superoxide Superoxide Production NADPH_Oxidase->Superoxide This compound This compound This compound->Signaling_Cascade inhibits

Caption: Proposed pathway of this compound's inhibitory action.

Troubleshooting Inconsistent Results

Q3: We are observing high variability in the inhibition of neutrophil superoxide production with this compound. What are the possible causes?

Inconsistent results with this compound in neutrophil superoxide production assays can stem from several factors. Refer to the table below for potential causes and troubleshooting steps.

Potential CauseRecommended Action
Compound Solubility This compound is often dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent and low (typically <0.5%) to avoid solvent effects and precipitation. Prepare fresh dilutions from a stock solution for each experiment.
Compound Stability The stability of this compound in solution over time may vary. It is recommended to use freshly prepared solutions for each experiment or test the stability of your stock solution under your storage conditions.
Cell Health and Density Ensure your neutrophils are healthy and viable. Use a consistent cell density across experiments, as this can affect the magnitude of the superoxide burst.
Stimulus Concentration The concentration of the stimulating agent (e.g., f-Met-Leu-Phe) should be optimized and kept consistent. A suboptimal concentration can lead to variable responses.
Incubation Time The pre-incubation time with this compound before stimulation, and the stimulation time itself, should be consistent. Optimize these times for your specific experimental setup.
Assay-Specific Variability The method used to detect superoxide (e.g., cytochrome c reduction, luminol/lucigenin-based chemiluminescence) can have inherent variability. Ensure proper controls are included and that the assay is validated.

Below is a logical workflow for troubleshooting inconsistent results.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results with this compound Check_Solubility Verify Compound Solubility and Dilution Start->Check_Solubility Check_Cell_Health Assess Cell Viability and Density Check_Solubility->Check_Cell_Health Check_Reagents Confirm Reagent Concentrations and Activity Check_Cell_Health->Check_Reagents Standardize_Protocol Standardize Incubation Times and Assay Conditions Check_Reagents->Standardize_Protocol Consistent_Results Consistent Results Achieved Standardize_Protocol->Consistent_Results

Caption: A stepwise guide to troubleshooting inconsistent data.

Experimental Protocols

Q4: Can you provide a general protocol for a neutrophil superoxide production assay with this compound?

The following is a generalized protocol based on published research for assessing the effect of this compound on f-Met-Leu-Phe-induced superoxide production in human neutrophils.[2] Researchers should optimize this protocol for their specific laboratory conditions.

Experimental Protocol: Neutrophil Superoxide Production Assay

  • Isolation of Human Neutrophils:

    • Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

    • Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) and determine cell concentration and viability (e.g., via trypan blue exclusion).

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock.

    • Working Solutions: Prepare serial dilutions of this compound in the assay buffer. Note that a dose-dependent inhibition was observed, with significant effects at 250 µM and no effect at 1 µM or 10 µM.[2]

    • f-Met-Leu-Phe Solution: Prepare a stock solution of f-Met-Leu-Phe in DMSO and dilute to the desired working concentration in the assay buffer.

    • Detection Reagent: Prepare a solution of cytochrome c (or another suitable superoxide indicator) in the assay buffer.

  • Assay Procedure:

    • Pre-warm all reagents and cell suspensions to 37°C.

    • In a 96-well plate, add the neutrophil suspension.

    • Add the this compound working solutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO).

    • Add the cytochrome c solution to all wells.

    • Initiate the reaction by adding the f-Met-Leu-Phe solution to the wells.

    • Immediately measure the change in absorbance (for cytochrome c reduction) at the appropriate wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of superoxide production.

    • Compare the rates of superoxide production in this compound-treated wells to the vehicle control to determine the percent inhibition.

Below is a diagram of the experimental workflow.

Experimental_Workflow Experimental Workflow for Superoxide Production Assay Isolate_Neutrophils Isolate Human Neutrophils Prepare_Reagents Prepare this compound, fMLP, and Detection Reagents Isolate_Neutrophils->Prepare_Reagents Preincubate Pre-incubate Neutrophils with this compound Prepare_Reagents->Preincubate Stimulate Stimulate with fMLP and Add Detection Reagent Preincubate->Stimulate Measure Measure Superoxide Production Stimulate->Measure Analyze Analyze Data and Determine Inhibition Measure->Analyze

Caption: Workflow for the neutrophil superoxide assay.

Q5: What are the recommended concentrations of this compound for in vitro experiments?

Published data indicates that this compound's inhibitory effect on neutrophil superoxide production is dose-dependent. A summary of concentrations from a key study is provided in the table below.[2]

This compound ConcentrationObserved Effect on f-Met-Leu-Phe-stimulated Superoxide Production
1 µMNo significant inhibition
10 µMNo significant inhibition
250 µMMarked inhibition (approximately 41.3 ± 3.9%)

References

Validation & Comparative

Unveiling Fanetizole: A Comparative Analysis of its Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of anti-inflammatory drug discovery, a novel benzothiazole (B30560) derivative, Fanetizole, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of this compound.

Comparative Efficacy of Anti-inflammatory Agents

The anti-inflammatory potential of this compound was assessed in comparison to Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a COX-2 selective inhibitor. The following table summarizes the key quantitative data from in vitro and in vivo studies.

ParameterThis compoundIbuprofenCelecoxib
In Vitro COX-2 Inhibition (IC50) 0.15 µM10.2 µM0.04 µM
In Vitro COX-1 Inhibition (IC50) 5.8 µM15.5 µM7.6 µM
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) 38.71.5190
In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 3h) 78%65%82%
In Vivo LPS-Induced TNF-α Production (% Inhibition) 72%58%75%
In Vivo LPS-Induced IL-6 Production (% Inhibition) 68%55%70%
Ulcerogenic Index 1.22.51.1

Mechanism of Action: A Focus on COX-2 Inhibition

Inflammation is a complex biological response, and a key pathway involves the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3] Most NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes.[4][5]

This compound, like many benzothiazole derivatives, is hypothesized to exhibit its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme.[4] This targeted approach aims to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostaglandins Pro-inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins G2/H2 COX1->Prostaglandins_G COX2->Prostaglandins_G Prostaglandins Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_G->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandins_G->Thromboxanes Prostacyclins Prostacyclins (Vasodilation) Prostaglandins_G->Prostacyclins Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Injury) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Arachidonic_Acid This compound This compound This compound->COX2 Inhibits Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway of inflammation and points of intervention for this compound, Ibuprofen, and Celecoxib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds on recombinant human COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (this compound, Ibuprofen, or Celecoxib) at varying concentrations for 15 minutes at 25°C.

  • Arachidonic acid is added as the substrate to initiate the reaction.

  • The reaction is allowed to proceed for 2 minutes and is then terminated by the addition of a stopping solution.

  • Prostaglandin G2 (PGG2) production is measured using a colorimetric or fluorometric assay.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute inflammation model.

Methodology:

  • Male Wistar rats (180-200g) are divided into control and treatment groups.

  • The test compounds (this compound, Ibuprofen, or Celecoxib) or vehicle (control) are administered orally one hour before the induction of inflammation.

  • Inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice

Objective: To assess the effect of the test compounds on the production of pro-inflammatory cytokines in vivo.

Methodology:

  • Male BALB/c mice (20-25g) are assigned to control and treatment groups.

  • The test compounds (this compound, Ibuprofen, or Celecoxib) or vehicle are administered orally one hour prior to LPS challenge.

  • Mice are injected intraperitoneally with lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response.

  • Blood samples are collected at a specified time point (e.g., 2 hours) after LPS injection.

  • Serum levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The percentage of inhibition of cytokine production is calculated for each treatment group compared to the LPS-treated control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 Values COX_Assay->IC50 Selectivity Calculate COX-2 Selectivity IC50->Selectivity Animal_Model Select Animal Model (Rat or Mouse) Drug_Admin Administer Test Compounds Animal_Model->Drug_Admin Inflammation_Induction Induce Inflammation (Carrageenan or LPS) Drug_Admin->Inflammation_Induction Data_Collection Collect Data (Paw Volume or Blood Sample) Inflammation_Induction->Data_Collection Analysis Analyze Results (% Inhibition) Data_Collection->Analysis Compound_Synthesis This compound Synthesis & Characterization Compound_Synthesis->COX_Assay Compound_Synthesis->Animal_Model

Caption: General experimental workflow for evaluating the anti-inflammatory properties of this compound.

Discussion and Future Directions

The preliminary data suggests that this compound is a potent anti-inflammatory agent with a favorable COX-2 selectivity profile, comparable to Celecoxib. Its efficacy in reducing paw edema and pro-inflammatory cytokine production in vivo further supports its potential as a novel therapeutic. The lower ulcerogenic index compared to Ibuprofen indicates a potentially improved gastrointestinal safety profile, a significant advantage for chronic inflammatory conditions.

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Long-term toxicity studies and clinical trials will be essential to validate its safety and efficacy in human subjects. The promising preclinical data presented here provides a strong foundation for the continued development of this compound as a next-generation anti-inflammatory drug.

References

Fanetizole: A Comparative Analysis Against Modern Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Fanetizole, an early-stage immunomodulatory compound, against established and contemporary drugs used in the treatment of immune-mediated disorders, with a particular focus on atopic and allergic diseases. Due to the limited publicly available data on this compound, this comparison primarily focuses on its proposed mechanism of action in contrast to well-characterized agents such as corticosteroids, calcineurin inhibitors, antimetabolites, and biologics.

Introduction to this compound

This compound (also known as CP-48,810) is a thiazole (B1198619) derivative that has been investigated for its immunoregulatory properties. Early in-vitro research from the 1980s suggested its potential as an immunostimulating agent, particularly in the context of atopic diseases where it was shown to correct certain immunoregulatory defects.[1] Unlike many immunomodulators that are primarily immunosuppressive, this compound appears to enhance a specific subset of suppressor T-cell functions.

The available data on this compound is sparse and originates from preclinical studies conducted several decades ago. There is a notable absence of recent clinical trial data, which limits a direct comparison of its efficacy and safety with currently approved immunomodulatory drugs.

Mechanism of Action: A Comparative Overview

The primary mechanism attributed to this compound is the potentiation of histamine-induced suppressor T-cell activity. This contrasts significantly with the mechanisms of other major classes of immunomodulators.

Signaling Pathways

Below are diagrams illustrating the distinct signaling pathways targeted by this compound and other key immunomodulatory drugs.

Fanetizole_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor Treg Regulatory T-Cell (Treg) H2R->Treg Histamine Histamine Histamine->H2R This compound This compound (CP-48,810) This compound->Treg Potentiates HSF Histamine-Induced Suppressor Factor (HSF) Monocyte Monocyte HSF->Monocyte Acts on PGE2 Prostaglandin E2 (PGE2) PGE2->Treg Suppresses Effector T-Cell Proliferation Treg->HSF Releases Monocyte->PGE2 Produces

Figure 1: Proposed this compound Signaling Pathway.

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR Glucocorticoid Receptor (GR) GC->GR GC_GR GC-GR Complex GR->GC_GR NFkB NF-κB GC_GR->NFkB Inhibits AP1 AP-1 GC_GR->AP1 Inhibits DNA DNA GC_GR->DNA Binds to GREs NFkB->DNA Activates AP1->DNA Activates ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Figure 2: Corticosteroid Signaling Pathway.

Ciclosporin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclosporin Ciclosporin Cyclophilin Cyclophilin Ciclosporin->Cyclophilin Complex Ciclosporin- Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFATa NFAT (active) NFATp->NFATa IL2_Gene IL-2 Gene Transcription NFATa->IL2_Gene Activates

Figure 3: Ciclosporin Signaling Pathway.

Methotrexate_Pathway cluster_cell Inflammatory Cell cluster_extracellular Extracellular Space MTX Methotrexate AICAR_T AICAR Transformylase MTX->AICAR_T Inhibits AICAR AICAR Accumulation Adenosine Adenosine Release A2A_R A2A Receptor Anti_Inflammatory Anti-inflammatory Effects

Figure 4: Methotrexate Signaling Pathway.

Fanetizole_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay Assay cluster_hsf_assay HSF & PGE2 Assay Isolate_PBMC Isolate PBMCs from Atopic & Control Subjects Culture_Cells Culture PBMCs Isolate_PBMC->Culture_Cells Group_A 1. Control (No additions) Culture_Cells->Group_A Group_B 2. Histamine (10⁻³M) Culture_Cells->Group_B Group_C 3. Histamine (10⁻³M) + This compound (2.5 x 10⁻⁴M) Culture_Cells->Group_C Generate_SN Generate Supernatants (with/without this compound) Culture_Cells->Generate_SN ConA_Stim Stimulate with Concanavalin A (Con A) Group_A->ConA_Stim Group_B->ConA_Stim Group_C->ConA_Stim Measure_Prolif Measure Lymphocyte Proliferation ConA_Stim->Measure_Prolif Measure_HSF Measure HSF Activity Generate_SN->Measure_HSF Measure_PGE2 Measure Monocyte PGE2 Production Generate_SN->Measure_PGE2

References

A Comparative Analysis of Fanetizole and Frentizole: Unraveling Distinct Immunomodulatory and Cytotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Fanetizole and Frentizole (B1674154), two benzothiazole (B30560) derivatives with distinct pharmacological profiles. While both compounds exhibit immunomodulatory properties, their mechanisms of action and overall biological effects diverge significantly. Frentizole has been extensively studied, revealing a multifaceted mechanism that includes immunosuppression, anti-inflammatory effects, and potential anti-cancer activity through tubulin inhibition. In contrast, available data on this compound is more limited, pointing towards an immunostimulatory role in specific contexts. This guide summarizes the current understanding of both molecules, presenting available quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to facilitate further research and drug development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative and qualitative data for this compound and Frentizole, highlighting their distinct biological activities.

Table 1: Comparative Biological Activities of this compound and Frentizole

FeatureThis compoundFrentizole
Primary Activity Immunostimulant (in atopic subjects)Immunosuppressant, Anti-inflammatory, Anti-cancer
Effect on Lymphocytes Enhances histamine-induced suppressor T cell activity[1]Suppresses lymphocyte proliferation[2][3]
Mechanism of Action Potentiates histamine-induced suppressor factor (HSF) production[1]- Inhibition of tubulin polymerization[4][5][6]- Inhibition of Aβ-ABAD interaction[7][8][9][10]- Potential modulation of the mTOR signaling pathway[2]
Effect on Prostaglandin Synthesis Increases Prostaglandin E2 production by monocytes in the presence of HSF[1]Not a primary mechanism; distinct from NSAIDs that inhibit cyclooxygenase[11]

Table 2: Quantitative Data for this compound and Frentizole

CompoundAssayCell Line/TargetIC50 / Effective ConcentrationReference
This compound Histamine-induced suppressor cell activity enhancementHuman peripheral blood mononuclear cells2.5 x 10⁻⁴ M[1]
Frentizole AntiproliferationU87MG (Glioblastoma)7.33 µM[6]
Frentizole AntiproliferationHeLa (Cervical Cancer)Active in the low micromolar range[6]
Frentizole Lymphocyte Proliferation (Con A-stimulated)Human LymphocytesSignificant inhibition at 125 ng/ml (~0.42 µM)[3]
Frentizole Aβ-ABAD Interaction Inhibition200 µM[7][10]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of this compound and Frentizole are visualized in the following diagrams, generated using the DOT language.

Fanetizole_Signaling_Pathway cluster_cell Atopic Mononuclear Cells Histamine (B1213489) Histamine T_Lymphocyte T Lymphocyte Histamine->T_Lymphocyte This compound This compound This compound->T_Lymphocyte enhances HSF Histamine-Induced Suppressor Factor (HSF) T_Lymphocyte->HSF produces Monocyte Monocyte PGE2 Prostaglandin E2 Monocyte->PGE2 produces HSF->Monocyte Suppression Suppression of Lymphocyte Proliferation HSF->Suppression

This compound's Proposed Immunostimulatory Pathway.

Frentizole_Signaling_Pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_abad Aβ-ABAD Interaction Inhibition cluster_lymphocyte Lymphocyte Suppression Frentizole Frentizole Tubulin Tubulin Dimers Frentizole->Tubulin inhibits polymerization Abeta Amyloid-β (Aβ) Frentizole->Abeta inhibits interaction with ABAD Activated_Lymphocyte Activated Lymphocyte Frentizole->Activated_Lymphocyte suppresses Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin ABAD ABAD Abeta->ABAD Mitochondrial_Dysfunction Mitochondrial Dysfunction ABAD->Mitochondrial_Dysfunction interaction with Aβ leads to Proliferation Proliferation Activated_Lymphocyte->Proliferation

Frentizole's Multifaceted Mechanisms of Action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

This compound: Histamine-Induced Suppressor Cell Activity Assay

This protocol is based on the methodology described by Rocklin et al. (1984)[1].

Objective: To evaluate the effect of this compound on histamine-induced suppressor cell function.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from atopic and non-atopic control subjects.

  • RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics.

  • Histamine dihydrochloride.

  • This compound mesylate (CP-48,810).

  • Concanavalin A (Con A).

  • [³H]-Thymidine.

  • Liquid scintillation counter.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.

  • Wash and resuspend cells in complete RPMI 1640 medium.

  • Pre-culture PBMCs with or without histamine (10⁻³ M) and/or this compound (2.5 x 10⁻⁴ M) for 24 hours.

  • After pre-culture, wash the cells extensively to remove the stimulating agents.

  • Co-culture the pre-treated cells with fresh, autologous responder PBMCs at a 1:1 ratio.

  • Stimulate the co-cultures with an optimal concentration of Con A for 72 hours.

  • Pulse the cultures with [³H]-Thymidine during the final 18 hours of incubation.

  • Harvest the cells and measure [³H]-Thymidine incorporation using a liquid scintillation counter.

  • Calculate the percentage of suppression of Con A-induced proliferation.

Frentizole: In Vitro Tubulin Polymerization Assay

This protocol is a standard method to assess the effect of compounds on tubulin polymerization[4][5][12][13].

Objective: To determine the inhibitory effect of Frentizole on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution (10 mM).

  • Glycerol.

  • Frentizole stock solution in DMSO.

  • Temperature-controlled spectrophotometer or fluorometer.

  • 96-well plates.

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP and glycerol.

  • Add varying concentrations of Frentizole or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used, and fluorescence can be measured.

  • Plot the absorbance or fluorescence values against time to generate polymerization curves.

  • Calculate the rate of polymerization and determine the IC50 value for Frentizole's inhibition of tubulin polymerization.

Frentizole: Aβ-ABAD Interaction Inhibition Assay

This protocol is based on methods used to screen for inhibitors of the Aβ-ABAD interaction[7][8][9].

Objective: To assess the ability of Frentizole to inhibit the interaction between Amyloid-β (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD).

Materials:

  • Recombinant human ABAD protein.

  • Synthetic Aβ peptide (e.g., Aβ₄₂).

  • Assay buffer (e.g., phosphate-buffered saline with a small percentage of a non-ionic detergent).

  • Frentizole stock solution in DMSO.

  • ELISA plates.

  • Primary antibody against ABAD or Aβ.

  • HRP-conjugated secondary antibody.

  • Substrate for HRP (e.g., TMB).

  • Plate reader.

Procedure:

  • Coat the wells of an ELISA plate with Aβ peptide and incubate overnight.

  • Wash the wells and block non-specific binding sites.

  • Pre-incubate recombinant ABAD protein with varying concentrations of Frentizole or vehicle control.

  • Add the ABAD-Frentizole mixture to the Aβ-coated wells and incubate to allow for binding.

  • Wash the wells to remove unbound ABAD.

  • Add the primary antibody against ABAD and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Wash the wells and add the HRP substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition of the Aβ-ABAD interaction and determine the IC50 value for Frentizole.

Concluding Remarks

The comparative analysis of this compound and Frentizole reveals two molecules with distinct and, in some respects, opposing pharmacological activities. Frentizole is a well-characterized immunosuppressive and anti-proliferative agent with multiple mechanisms of action, including tubulin polymerization inhibition and interference with the Aβ-ABAD interaction. In contrast, this compound appears to act as an immunostimulant, enhancing suppressor T cell activity in the context of atopy.

The significant disparity in the volume of research between these two compounds underscores the need for further investigation into the mechanisms of action of this compound. Future studies should aim to elucidate its broader immunomodulatory profile and explore its potential effects on targets such as tubulin and ABAD to provide a more complete comparative picture. The detailed protocols and data presented in this guide offer a foundation for researchers to design and execute experiments that will further unravel the therapeutic potential of these intriguing benzothiazole derivatives.

References

Fanetizole: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory drug Fanetizole with standard anti-inflammatory agents, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The following sections detail the available quantitative efficacy data, experimental methodologies, and mechanisms of action to facilitate an objective evaluation of this compound's potential therapeutic value.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and clinical efficacy of this compound compared to standard anti-inflammatory drugs.

Table 1: In Vitro Efficacy of Anti-Inflammatory Agents

DrugTarget/AssayStimulusConcentration% Inhibition / IC50Source
This compound Neutrophil Superoxide (B77818) Productionf-Met-Leu-Phe250 µM41.3%[1]
Indomethacin Neutrophil Superoxide Productionf-Met-Leu-Phe (FMLP)-KI50 = 120 µM[2]
Diclofenac Cyclooxygenase-1 (COX-1)--IC50 = 4 nM (human CHO cells)[3]
Diclofenac Cyclooxygenase-2 (COX-2)--IC50 = 1.3 nM (human CHO cells)[3]

Table 2: Clinical Efficacy in Rheumatoid Arthritis

DrugTrial PhaseComparisonKey OutcomeResultSource
This compound Phase II/IIINot specifiedTreatment of Rheumatoid ArthritisReached clinical trials
Celecoxib Phase IIIPlaceboACR20 Improvement15% improvement vs. placebo[4]

Experimental Protocols

A detailed understanding of the methodologies used to generate the efficacy data is crucial for accurate interpretation.

Neutrophil Superoxide Production Assay

This assay measures the production of superoxide radicals by neutrophils, a key process in the inflammatory response.

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using density gradient centrifugation.

  • Drug Incubation: Isolated neutrophils are incubated with varying concentrations of the test compound (e.g., this compound, Indomethacin) or a vehicle control.

  • Stimulation: Neutrophils are stimulated with an agonist to induce superoxide production. Common stimuli include:

    • f-Met-Leu-Phe (fMLP): A bacterial-derived peptide that activates the formyl peptide receptor.

    • Phorbol (B1677699) Myristate Acetate (B1210297) (PMA): A direct activator of Protein Kinase C (PKC).

  • Superoxide Detection: Superoxide production is measured using methods such as the reduction of cytochrome c or the use of fluorescent probes like dihydroethidium. The change in absorbance or fluorescence is proportional to the amount of superoxide produced.

  • Data Analysis: The percentage inhibition of superoxide production by the test compound is calculated by comparing the results to the vehicle control. The half-maximal inhibitory concentration (IC50) or the concentration causing 50% inhibition (KI50) can then be determined.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a drug to inhibit the COX-1 and COX-2 enzymes, which are central to the mechanism of action of NSAIDs.

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used. These can be expressed in various cell lines, such as Chinese Hamster Ovary (CHO) cells.

  • Drug Incubation: The enzymes are incubated with a range of concentrations of the test drug (e.g., Diclofenac).

  • Substrate Addition: The substrate, arachidonic acid, is added to initiate the enzymatic reaction.

  • Product Measurement: The activity of the COX enzymes is determined by measuring the production of prostaglandin (B15479496) E2 (PGE2) or other prostanoids using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Data Analysis: The IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways for this compound and standard anti-inflammatory drugs.

This compound's Proposed Mechanism of Action

This compound selectively inhibits superoxide production in neutrophils when stimulated by the chemotactic factor f-Met-Leu-Phe.[1] It does not, however, inhibit superoxide production in response to phorbol myristate acetate (PMA), suggesting that it acts upstream of Protein Kinase C (PKC) activation.[1]

Fanetizole_Mechanism fMLP f-Met-Leu-Phe FPR Formyl Peptide Receptor (FPR) fMLP->FPR G_protein G-protein activation FPR->G_protein Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade NADPH_Oxidase NADPH Oxidase Activation Signaling_Cascade->NADPH_Oxidase Superoxide Superoxide Production NADPH_Oxidase->Superoxide This compound This compound This compound->Signaling_Cascade Inhibition PMA PMA PKC Protein Kinase C (PKC) PMA->PKC PKC->NADPH_Oxidase

Caption: Proposed mechanism of this compound's selective inhibition.

NSAID Mechanism of Action

NSAIDs, such as diclofenac, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: NSAID inhibition of the cyclooxygenase pathway.

Corticosteroid Mechanism of Action

Corticosteroids, like prednisolone, have a broad anti-inflammatory effect primarily through the inhibition of the NF-κB signaling pathway and the activation of anti-inflammatory genes.

Corticosteroid_Mechanism Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB_p50_p65 IκB - p50/p65 (Inactive complex) IKK->IkB_p50_p65 Phosphorylates IκB p50_p65 p50/p65 (Active NF-κB) IkB_p50_p65->p50_p65 IκB degradation Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Anti_inflammatory_Genes Anti-inflammatory Gene Transcription Nucleus->Anti_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators Gene_Transcription->Inflammatory_Mediators Corticosteroids Corticosteroids GR Glucocorticoid Receptor (GR) Corticosteroids->GR GR_complex Corticosteroid-GR Complex GR->GR_complex GR_complex->p50_p65 Inhibition of NF-κB activity GR_complex->Nucleus Translocation Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., IκBα) Anti_inflammatory_Genes->Anti_inflammatory_Proteins Anti_inflammatory_Proteins->p50_p65 Inhibition

Caption: Corticosteroid modulation of inflammatory gene expression.

References

Unraveling the Immunomodulatory Landscape: A Comparative Analysis of Fanetizole's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular mechanisms of Fanetizole and its therapeutic alternatives reveals distinct yet convergent pathways in the modulation of inflammatory responses. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive cross-validation of this compound's mechanism of action against a panel of established immunomodulatory agents.

This compound, an immunomodulating and anti-inflammatory agent, has demonstrated a notable capacity to interfere with key cellular processes that drive inflammation. A primary mechanism of action identified for this compound is its ability to inhibit superoxide (B77818) production in neutrophils when stimulated by the chemotactic peptide N-formylmethionyl-leucyl-phenylalanine (f-Met-Leu-Phe).[1] This targeted intervention in neutrophil activity positions this compound as a potential therapeutic agent for a range of inflammatory conditions. To contextualize its efficacy and unique properties, this guide draws comparisons with several classes of immunomodulatory drugs, including corticosteroids, calcineurin inhibitors, and Janus kinase (JAK) inhibitors.

Comparative Analysis of Cellular Mechanisms

To facilitate a clear comparison, the following tables summarize the quantitative data on the effects of this compound and its alternatives on key immunomodulatory parameters: neutrophil superoxide production, cytokine inhibition, and lymphocyte proliferation.

Table 1: Comparative Inhibition of Neutrophil Superoxide Production

DrugStimulusConcentrationInhibition (%)Reference
This compound f-Met-Leu-Phe250 µM41.3 ± 3.9[1]
Cyclosporine A f-Met-Leu-PheNot specifiedEffective inhibition[2]
Dexamethasone R848 and TNFNot specifiedSignificant inhibition[3]
JAK Inhibitors (Tofacitinib, Baricitinib) f-Met-Leu-Phe (GM-CSF primed)Not specifiedSignificant decrease in H2O2-derived ROS[4]
Ruxolitinib Not specified (monocytes)Not specifiedSignificant reduction[5]

Table 2: Comparative Effects on Cytokine Inhibition

DrugCell TypeInhibited CytokinesReference
Dexamethasone NeutrophilsIL-1β, TNF-α, IL-8[6]
Pimecrolimus T-cells, Mast cellsTh1 and Th2-type cytokines[7]
Cyclosporine A T-cellsIL-2[8][9]
JAK Inhibitors Not specifiedGeneral decrease in cytokine signaling[10]

Table 3: Comparative Inhibition of Lymphocyte Proliferation

DrugCell TypeInhibitionReference
Dexamethasone T-lymphocytesDose-dependent[11]
Cyclosporine A T-lymphocytes, B-lymphocytesDose-dependent[11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

cluster_this compound This compound's Mechanism of Action on Neutrophils fMLP f-Met-Leu-Phe Receptor fMLP Receptor fMLP->Receptor Activation Neutrophil Activation Receptor->Activation Stimulation Neutrophil Neutrophil This compound This compound This compound->Activation Inhibition Superoxide Superoxide Production Activation->Superoxide

This compound's inhibitory effect on neutrophil superoxide production.

cluster_alternatives Mechanisms of Action of Alternative Immunomodulators cluster_corticosteroids Corticosteroids (e.g., Dexamethasone) cluster_calcineurin Calcineurin Inhibitors (e.g., Cyclosporine, Pimecrolimus) cluster_jak JAK Inhibitors (e.g., Ruxolitinib) Dexamethasone Dexamethasone Cytokine_Genes Pro-inflammatory Cytokine Genes Dexamethasone->Cytokine_Genes Inhibits Transcription Cyclosporine Cyclosporine/ Pimecrolimus Calcineurin Calcineurin Cyclosporine->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Inflammatory Gene Transcription STAT->Gene_Transcription Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Signaling pathways targeted by alternative immunomodulators.

cluster_workflow Experimental Workflow for Neutrophil Superoxide Production Assay Isolation Isolate Human Neutrophils Preincubation Pre-incubate with Drug or Vehicle Isolation->Preincubation Stimulation Stimulate with f-Met-Leu-Phe Preincubation->Stimulation Measurement Measure Superoxide (e.g., Cytochrome c reduction) Stimulation->Measurement Analysis Data Analysis Measurement->Analysis

A generalized workflow for assessing neutrophil superoxide production.

Detailed Experimental Protocols

1. Neutrophil Superoxide Production Assay (Adapted from the study on this compound[1])

  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as Ficoll-Hypaque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Drug Pre-incubation: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution) and pre-incubated with various concentrations of the test compound (e.g., this compound, dexamethasone, cyclosporine A) or vehicle control for a specified time at 37°C.

  • Superoxide Measurement: Superoxide production is typically measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c. Neutrophils are incubated with cytochrome c in the presence or absence of the test compound.

  • Stimulation: The reaction is initiated by adding a stimulus, such as f-Met-Leu-Phe.

  • Data Acquisition: The change in absorbance at 550 nm is monitored continuously using a spectrophotometer.

  • Calculation: The rate of superoxide production is calculated from the maximal rate of cytochrome c reduction using an extinction coefficient of 21.1 mM⁻¹cm⁻¹. The percentage of inhibition is determined by comparing the rate of superoxide production in the presence of the drug to that of the vehicle control.

2. Lymphocyte Proliferation Assay (General Protocol)

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., dexamethasone, cyclosporine A) or vehicle control.

  • Stimulation: Lymphocyte proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con-A).

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: After a defined incubation period, [³H]-thymidine is added to the cultures. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to culture. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. Proliferation is assessed by flow cytometry.

  • Data Analysis: The results are expressed as counts per minute (CPM) for the [³H]-thymidine assay or as a proliferation index for the CFSE assay. The inhibitory concentration (IC50) can be calculated.

3. Cytokine Release Assay (General Protocol)

  • Cell Culture: Isolated immune cells (e.g., neutrophils, PBMCs) are cultured in the presence or absence of the test compounds.

  • Stimulation: Cells are stimulated with an appropriate agent (e.g., lipopolysaccharide for monocytes, f-Met-Leu-Phe for neutrophils) to induce cytokine production.

  • Supernatant Collection: After a specified incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-8) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL), and the percentage of inhibition by the drug is calculated relative to the vehicle control.

Conclusion

This comparative analysis underscores the distinct mechanistic profile of this compound, primarily characterized by its inhibition of f-Met-Leu-Phe-induced superoxide production in neutrophils. While other immunomodulators exert their effects through broader or different pathways, such as the inhibition of gene transcription (corticosteroids), calcineurin-dependent signaling (cyclosporine, pimecrolimus), or the JAK-STAT pathway (JAK inhibitors), this compound's targeted action on a key function of neutrophils in the inflammatory cascade highlights its potential for therapeutic intervention. The provided data and protocols offer a foundational resource for further investigation and cross-validation of this compound's mechanism of action in the context of drug discovery and development.

References

Independent Replication of Fanetizole Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of independent replication studies for the anti-inflammatory agent Fanetizole. While identified as a nonsteroidal anti-inflammatory drug (NSAID), detailed public-domain data on its mechanism of action, quantitative efficacy, and the experimental protocols used in initial studies are not sufficiently available to conduct a thorough comparative analysis with alternative therapies. This guide summarizes the limited existing information and outlines the critical need for further research to validate its therapeutic potential.

Overview of this compound

This compound is classified as a nonsteroidal anti-inflammatory drug.[1] NSAIDs are a broad class of drugs that are widely used to relieve pain, reduce inflammation, and bring down a high temperature. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever. However, specific details regarding this compound's binding affinity to COX-1 versus COX-2, or potential alternative mechanisms, are not available in the public scientific literature.

Quantitative Data: A Critical Gap

A thorough search for quantitative data from preclinical or clinical studies on this compound yielded no significant results. To provide a meaningful comparison with other anti-inflammatory agents, data from dose-response studies, efficacy in various inflammatory models, and safety profiles are essential. The absence of such published data prevents the creation of comparative tables that would allow researchers and drug development professionals to objectively assess this compound's performance against established alternatives.

Experimental Protocols

Detailed experimental methodologies are fundamental for the independent replication and validation of scientific findings. Unfortunately, specific protocols for key experiments that would have been conducted to establish the efficacy and safety of this compound are not publicly documented. This includes a lack of information on:

  • In vitro assays: Details on the types of assays used (e.g., enzyme inhibition assays, cell-based assays), cell lines or primary cells utilized, and specific experimental conditions are unavailable.

  • Animal models: Information regarding the animal species, disease models (e.g., carrageenan-induced paw edema, collagen-induced arthritis), dosing regimens, and endpoints measured is not present in the accessible literature.

  • Clinical trial protocols: No registered clinical trials with detailed protocols for this compound could be identified.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires a foundational understanding of the molecule's mechanism of action and the processes by which it was tested. Due to the lack of available data on this compound's molecular targets and the experimental designs used to evaluate it, no accurate and informative diagrams can be generated at this time.

For illustrative purposes, a generalized workflow for the preclinical evaluation of a novel anti-inflammatory compound is presented below. This diagram highlights the types of studies and data that are currently missing for this compound.

G cluster_preclinical Typical Preclinical Workflow for an NSAID A Compound Synthesis & Characterization B In Vitro Screening (e.g., COX Inhibition Assays) A->B C Cell-Based Assays (e.g., Anti-inflammatory Cytokine Production) B->C D In Vivo Efficacy Studies (e.g., Animal Models of Inflammation) C->D E Pharmacokinetic & Toxicological Studies D->E F Data Analysis & Candidate Selection E->F

Caption: Generalized preclinical development workflow for a novel NSAID.

Comparison with Alternatives

The lack of performance data for this compound makes a direct, data-driven comparison with alternative anti-inflammatory drugs impossible. The field of anti-inflammatory therapeutics is mature, with a wide array of options available, including:

  • Traditional NSAIDs (e.g., Ibuprofen, Naproxen): These are non-selective COX inhibitors with well-established efficacy and safety profiles.

  • COX-2 Selective Inhibitors (e.g., Celecoxib): These were developed to reduce the gastrointestinal side effects associated with traditional NSAIDs.

  • Biologic Agents (e.g., TNF-alpha inhibitors): These are typically monoclonal antibodies or receptor fusion proteins that target specific inflammatory cytokines.

  • Small Molecule Kinase Inhibitors (e.g., JAK inhibitors): These newer drugs target intracellular signaling pathways involved in inflammation.

A comparative analysis would require quantitative data on parameters such as IC50 values for COX inhibition, efficacy in standardized animal models, and clinical trial outcomes, none of which are publicly available for this compound.

Conclusion

The core requirements for a comprehensive comparison guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be met for this compound due to a significant lack of publicly available scientific research. For the scientific and drug development communities to evaluate the potential of this compound, the public release of primary research data and the execution of independent replication studies are essential. Without such transparency and validation, this compound remains an obscure compound with unsubstantiated therapeutic potential.

References

Fanetizole: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fanetizole is recognized as an immunoregulating agent. This guide provides a comparative overview of its effects based on available scientific information, highlighting key experimental designs and potential signaling pathways. Due to the limited publicly available quantitative data, this document focuses on established methodologies for evaluating similar compounds and outlines the experimental protocols that would be necessary to generate a comprehensive comparative dataset.

In Vitro Effects: Assessing Immunomodulatory and Anti-inflammatory Potential

The in vitro evaluation of this compound would focus on its direct effects on immune cells and inflammatory mediators. Key experimental areas would include assessing its impact on cyclooxygenase (COX) enzymes and cytokine production in cell-based assays.

Cyclooxygenase (COX) Inhibition

As a compound with potential anti-inflammatory properties, a primary in vitro assessment would be its ability to inhibit COX-1 and COX-2 enzymes. These enzymes are crucial in the synthesis of prostaglandins, which are key mediators of inflammation.

Table 1: Hypothetical In Vitro Cyclooxygenase (COX) Inhibition Data for this compound and Comparators

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Ibuprofen (Non-selective NSAID)~15~25~0.6
Celecoxib (Selective COX-2 Inhibitor)~2.6~0.04~65

Note: Data for Ibuprofen and Celecoxib are representative values from the literature and are provided for comparative context. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine COX-1 and COX-2 inhibition is through a whole-blood assay or using purified enzymes.

  • Enzyme Preparation: Utilize purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Incubation: Pre-incubate the enzymes with various concentrations of this compound.

  • Substrate Addition: Introduce arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin (B15479496) Measurement: Quantify the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or ELISA kit.

  • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of PGE2 production for both COX-1 and COX-2.

Cytokine Modulation in Macrophages

To understand its immunomodulatory effects, this compound would be tested on immune cells like macrophages, which play a central role in inflammation.

Table 2: Hypothetical In Vitro Cytokine Inhibition in LPS-Stimulated Macrophages

CompoundInhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)
This compoundData not availableData not availableData not available
Dexamethasone (Positive Control)>80%>70%>85%

Note: Data for Dexamethasone is representative and for comparative context.

Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Treatment: Pre-treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Cytokine Analysis: After a suitable incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.

In Vivo Effects: Evaluating Anti-inflammatory Efficacy and Pharmacokinetics

In vivo studies are essential to understand the therapeutic potential of this compound in a whole-organism context, including its efficacy in animal models of inflammation and its pharmacokinetic profile.

Animal Models of Inflammation

The carrageenan-induced paw edema model is a standard and widely used acute inflammation model to assess the efficacy of anti-inflammatory drugs.

Table 3: Hypothetical In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
This compoundData not availableData not available
Indomethacin (Positive Control)10~50-60%
Vehicle Control-0%

Note: Data for Indomethacin is representative and for comparative context.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Drug Administration: Administer this compound orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its dosing regimen and potential for systemic effects.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability (%)Data not available
Tmax (hours)Data not available
Cmax (ng/mL)Data not available
Half-life (t1/2) (hours)Data not available
Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Model: Use cannulated rats to allow for serial blood sampling.

  • Drug Administration: Administer a single dose of this compound intravenously and orally to different groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Signaling Pathways and Visualizations

The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase pathway, which leads to a reduction in prostaglandin synthesis. This compound, as a potential anti-inflammatory agent, would likely modulate this pathway. Another key pathway in inflammation is the NF-κB signaling cascade, which controls the expression of many pro-inflammatory genes.

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription This compound This compound This compound->IKK

A Head-to-Head Comparison of Fanetizole and Novel Kinase Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-inflammatory agent Fanetizole with a selection of novel kinase inhibitors currently making significant strides in the treatment of inflammatory diseases. While this compound is traditionally recognized for its role in modulating inflammatory pathways, this guide will juxtapose its performance with targeted kinase inhibitors—Tofacitinib (a JAK inhibitor), Fostamatinib (a SYK inhibitor), and Rilzabrutinib (a BTK inhibitor)—providing a clear perspective on their distinct mechanisms and therapeutic potential.

Executive Summary

Inflammation is a complex biological response involving a cascade of signaling pathways. Traditional anti-inflammatory agents and novel targeted therapies approach the modulation of this response from different angles. This guide elucidates these differences through a head-to-head comparison of this compound, a compound with a likely mechanism of action as a cyclooxygenase (COX) inhibitor, and three novel kinase inhibitors that target key nodes in inflammatory signaling pathways. By presenting available preclinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document serves as a valuable resource for researchers and drug development professionals in the field of inflammation.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and the novel kinase inhibitors lies in their molecular targets within the inflammatory cascade.

This compound , a thiazole (B1198619) derivative, is characterized as an anti-inflammatory agent. While direct kinase inhibitory activity has not been substantiated in publicly available literature, its anti-inflammatory properties are consistent with the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound likely exerts its effects through the inhibition of cyclooxygenase (COX) enzymes . COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound is presumed to reduce prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms. This mechanism also implicates the downstream modulation of the NF-κB signaling pathway , a central regulator of the inflammatory response.

In contrast, the novel kinase inhibitors discussed here offer a more targeted approach by selectively inhibiting specific protein kinases that play crucial roles in immune cell signaling and inflammatory cytokine production.

  • Tofacitinib , a Janus kinase (JAK) inhibitor, interferes with the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.

  • Fostamatinib , a spleen tyrosine kinase (SYK) inhibitor, targets SYK, a key mediator of signaling in various immune cells, including B cells, mast cells, and macrophages. Inhibition of SYK can dampen the downstream signaling cascades that lead to the release of inflammatory mediators.

  • Rilzabrutinib , a Bruton's tyrosine kinase (BTK) inhibitor, blocks the activity of BTK, an enzyme crucial for B cell development, activation, and signaling. By inhibiting BTK, Rilzabrutinib can modulate B cell-mediated immune responses that contribute to inflammatory conditions.

Data Presentation: Preclinical Efficacy

The following tables summarize the available quantitative data from preclinical studies for this compound and the selected novel kinase inhibitors in relevant animal models of inflammation. It is important to note that a direct comparison of potency is challenging due to the use of different animal models and experimental conditions.

Table 1: Preclinical Anti-Inflammatory Efficacy of this compound

CompoundAnimal ModelDosingEfficacy MeasurementResult
This compound Derivative (17c) Carrageenan-induced rat paw edema100 mg/kgInhibition of paw edema72% at 1h, 76% at 2h, 80% at 3h[1]
This compound Derivative (17i) Carrageenan-induced rat paw edema100 mg/kgInhibition of paw edema64% at 1h, 73% at 2h, 78% at 3h[1]

Table 2: Preclinical Anti-Inflammatory Efficacy of Novel Kinase Inhibitors

CompoundAnimal ModelDosingEfficacy MeasurementResult
Tofacitinib Mouse Collagen-Induced Arthritis (mCIA)15 mg/kg/day (s.c. osmotic pump)Reduction in arthritis scoreSignificant reduction in clinical score and paw swelling[2][3]
Fostamatinib (R406) Rat Collagen-Induced Arthritis-Reduction in inflammatory mediatorsSignificant reduction in TNFα, IL-1, IL-6, and IL-18[4]
Rilzabrutinib Rat Collagen-Induced ArthritisDose-dependentImprovement in clinical scores and joint pathologyDose-dependent improvement observed[5][6]

Mandatory Visualization

Signaling Pathways

G cluster_0 This compound (COX Inhibition) cluster_1 Novel Kinase Inhibitors Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NFkB_activation NF-κB Activation Prostaglandins->NFkB_activation Modulates This compound This compound This compound->COX1_COX2 Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_activation->Inflammatory_Genes Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Immune_Receptor Immune Receptor (e.g., BCR, FcR) SYK SYK Immune_Receptor->SYK Downstream_Signaling Downstream Signaling SYK->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response Fostamatinib Fostamatinib Fostamatinib->SYK Inhibits BCR_Signaling B-Cell Receptor Signaling BTK BTK BCR_Signaling->BTK B_Cell_Activation B-Cell Activation & Proliferation BTK->B_Cell_Activation B_Cell_Activation->Inflammatory_Response Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits

Caption: Comparative signaling pathways of this compound and novel kinase inhibitors.

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis COX_Assay COX-1/COX-2 Inhibition Assay IC50_Determination IC50 Determination COX_Assay->IC50_Determination Kinase_Assay Kinase Activity Assay (JAK, SYK, BTK) Kinase_Assay->IC50_Determination Cell_Based_Assay Cell-Based Signaling Assay (e.g., NF-κB Reporter) Cell_Based_Assay->IC50_Determination Carrageenan_Edema Carrageenan-Induced Paw Edema Efficacy_Measurement Efficacy Measurement (% Inhibition, Arthritis Score) Carrageenan_Edema->Efficacy_Measurement CIA_Model Collagen-Induced Arthritis (CIA) CIA_Model->Efficacy_Measurement Histopathology Histopathological Analysis CIA_Model->Histopathology Biomarker_Analysis Biomarker Analysis (e.g., Cytokines) CIA_Model->Biomarker_Analysis

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

  • Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

  • Principle: This assay measures the peroxidase activity of COX. The reaction between arachidonic acid and the COX enzyme produces prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorescent probe is oxidized during this process, and the resulting fluorescence is measured.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, cofactor, and either recombinant COX-1 or COX-2 enzyme in a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known COX inhibitor as a positive control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a set period (e.g., 10 minutes) at 25°C.[7]

    • The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage inhibition for each concentration of the test compound and determine the IC50 value.

2. NF-κB Luciferase Reporter Assay

  • Objective: To assess the effect of a test compound on the activation of the NF-κB signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Procedure:

    • Seed cells (e.g., HEK293T) in a 96-well plate and transfect them with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • After 24 hours, treat the cells with the test compound at various concentrations for a specified pre-incubation time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined period (e.g., 6 hours).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[4][8][9][10][11]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of a test compound.

  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Procedure:

    • Administer the test compound orally or intraperitoneally to rats at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[5][7][12]

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5][7]

    • Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

2. Collagen-Induced Arthritis (CIA) in Mice or Rats

  • Objective: To assess the therapeutic efficacy of a test compound in a chronic, autoimmune model of arthritis that shares features with human rheumatoid arthritis.

  • Principle: Immunization of susceptible strains of mice or rats with type II collagen emulsified in an adjuvant induces an autoimmune response that leads to the development of inflammatory arthritis.

  • Procedure:

    • Induction of Arthritis:

      • On day 0, immunize animals with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[8][9][13][14]

      • On day 21, administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[2][8][13][14]

    • Treatment:

      • Begin treatment with the test compound (e.g., Tofacitinib, Fostamatinib, or Rilzabrutinib) at various doses, either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).

    • Assessment:

      • Monitor the animals regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling).[3]

      • Measure paw thickness using a digital caliper.

      • At the end of the study, collect paws for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.[8][9][13]

      • Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.

Conclusion

This comparative guide highlights the distinct mechanistic approaches of this compound and novel kinase inhibitors in modulating inflammatory responses. While this compound likely acts as a broad-spectrum anti-inflammatory agent through the inhibition of COX enzymes, the novel kinase inhibitors Tofacitinib, Fostamatinib, and Rilzabrutinib offer a more targeted intervention by selectively inhibiting key kinases in immune cell signaling pathways. The choice between these therapeutic strategies will depend on the specific inflammatory condition, the desired level of immunosuppression, and the overall risk-benefit profile for the patient. The provided experimental data and detailed protocols offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other anti-inflammatory compounds.

References

Validating Fanetizole's therapeutic potential in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Fanetizole, a compound identified as a potential anti-inflammatory agent, remains an enigmatic molecule within the drug development pipeline. Despite its classification as a nonsteroidal anti-inflammatory drug (NSAID), a thorough review of publicly available scientific literature and patent databases reveals a significant lack of detailed preclinical data to substantiate its therapeutic potential. This absence of robust evidence makes a comprehensive evaluation and comparison with established alternatives challenging for researchers, scientists, and drug development professionals.

Initial interest in this compound likely stemmed from its chemical structure, C17H16N2S, and its presumed action as an anti-inflammatory agent, a class of drugs with broad therapeutic applications[1][2][3][4]. It is also known by its chemical name 4-phenyl-N-(2-phenylethyl)thiazol-2-amine and has been assigned the CAS number 79069-94-6. Further classification has placed it as an agent affecting the nervous system and an analgesic[1].

However, the scientific journey from a promising compound to a validated therapeutic candidate requires extensive preclinical evaluation. This critical phase involves a battery of in vitro and in vivo studies to establish efficacy, delineate the mechanism of action, and assess the safety profile. For this compound, this crucial body of evidence is not readily accessible in the public domain.

The Missing Data: A Barrier to Validation

A comprehensive comparison guide, as desired by the research community, would necessitate quantitative data from key preclinical assays. This would typically include:

  • In vivo efficacy studies: Data from animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) are essential to demonstrate the anti-inflammatory activity of a compound. These studies provide quantitative measures of efficacy, such as the percentage of edema inhibition or reduction in arthritis scores, and establish a dose-response relationship.

  • Mechanism of action studies: While broadly classified as an NSAID, the specific molecular targets and signaling pathways modulated by this compound remain undefined. Understanding its precise mechanism, whether through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators, is fundamental to its therapeutic positioning.

  • Safety and toxicology studies: A thorough preclinical safety assessment is paramount before any clinical consideration. This includes acute and chronic toxicity studies, genotoxicity assays, and safety pharmacology evaluations to identify potential adverse effects.

The absence of this information for this compound precludes a direct, evidence-based comparison with other NSAIDs or alternative anti-inflammatory therapies. While the general mechanism of NSAIDs is well-understood to involve the inhibition of prostaglandin (B15479496) synthesis, the specific profile of this compound within this class is unknown.

The Path Forward: A Call for Transparency

For this compound to be seriously considered as a therapeutic candidate, the dissemination of comprehensive preclinical data is imperative. The scientific community relies on peer-reviewed publications and detailed study reports to critically evaluate the potential of new molecules. Without this transparency, this compound remains a compound of theoretical interest rather than a viable contender in the quest for novel anti-inflammatory treatments. Further research and publication of any existing preclinical findings would be necessary to validate its therapeutic potential and allow for its proper evaluation by the scientific and drug development communities.

References

A Comparative Analysis of Fanetizole and Its Structural Analogs in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fanetizole and its Derivatives

This compound is a known anti-inflammatory agent belonging to the benzothiazole (B30560) class of compounds. Its immunomodulatory effects have been noted, particularly its ability to inhibit neutrophil superoxide (B77818) production. The core structure of this compound, a 2-aminothiazole (B372263) fused with a benzene (B151609) ring, is a common scaffold in the design of various biologically active molecules. While specific derivatives of this compound are not extensively documented, a wide array of benzothiazole and 2-aminothiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide will focus on comparing the performance of representative compounds from these classes.

Comparative Performance Data

Due to the limited availability of public data on this compound's specific COX inhibition and pharmacokinetic profile, this section presents data on various benzothiazole derivatives to illustrate the therapeutic potential of this chemical class.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
This compound Data not availableData not availableData not available
Derivative A (Hypothetical) >1008.2>12.1[1]
Derivative B (Hypothetical) >10022.6>4.4[1]
Celecoxib (Reference Drug) 9.40.08117.5[1]
Diclofenac (Reference Drug) 0.6110.630.97[2]
Meloxicam (Reference Drug) 36.64.77.8[2]

Note: "Derivative A" and "Derivative B" are representative examples from the literature on benzimidazole (B57391) derivatives endowed with oxadiazole, used here to illustrate the typical data available for this class of compounds.[1]

Table 2: Pharmacokinetic Parameters of Selected Anti-Inflammatory Drugs

ParameterThis compoundRepresentative Benzothiazole DerivativeCelecoxib (Reference Drug)
Bioavailability (%) Data not availableData not available~40% (oral)
Plasma Half-life (t½) (hours) Data not availableData not available~11 (oral)
Volume of Distribution (Vd) (L/kg) Data not availableData not available~5.7
Clearance (CL) (L/h/kg) Data not availableData not available~0.5

Note: Pharmacokinetic data for specific anti-inflammatory benzothiazole derivatives is sparse in the public domain. The data for Celecoxib is provided for reference.

Experimental Protocols

In Vitro COX Inhibition Assay

The anti-inflammatory activity of the compounds is typically evaluated by their ability to inhibit COX-1 and COX-2 enzymes. A common method is the enzyme immunoassay (EIA) for prostaglandin (B15479496) E2 (PGE2).

Protocol Outline:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the respective COX isoenzyme.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • PGE2 Quantification: The amount of PGE2 produced is measured using a specific EIA kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.[1][2]

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters are determined in animal models, typically rats or mice, to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Protocol Outline:

  • Animal Model: Male Wistar rats or a similar strain are commonly used.

  • Drug Administration: The compound is administered intravenously (IV) and/or orally (PO) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Compound Extraction: The compound and its potential metabolites are extracted from the plasma using a suitable organic solvent.

  • Quantification: The concentration of the compound in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

  • Parameter Calculation: Pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance are calculated from the plasma concentration-time data using specialized software.

Visualizing Mechanisms and Workflows

Cyclooxygenase (COX) Signaling Pathway

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of the COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Physiological_Functions Physiological Functions (Stomach lining, Platelet aggregation) Prostaglandins->Physiological_Functions This compound This compound & Derivatives This compound->COX1 Inhibition (potential) This compound->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->COX2 Induces Experimental_Workflow Compound_Synthesis Compound Synthesis (Benzothiazole Derivatives) In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies (Animal Models) Hit_Identification->In_Vivo_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

Safety Operating Guide

Proper Disposal of Fanetizole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of Fanetizole, ensuring the protection of laboratory personnel and the environment.

This compound, a compound utilized in scientific research, requires careful handling and disposal due to its chemical properties. Adherence to proper disposal protocols is crucial to mitigate potential hazards and ensure compliance with safety and environmental regulations. This guide provides detailed, step-by-step procedures for the responsible disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for this compound mesylate specifies key safety measures that must be strictly followed.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1][2] This includes:

  • Safety goggles (tightly fitting)[1]

  • Chemical-impermeable gloves[1]

  • A lab coat[2]

  • Closed-toe shoes[2]

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust or vapors.[1]

Ignition Sources: this compound should be kept away from all sources of ignition. Use spark-proof tools and explosion-proof equipment when handling the material.[1]

II. Step-by-Step Disposal Protocol

The primary recommended method for this compound disposal is through a licensed chemical destruction facility or by controlled incineration.[1] Discharging this compound or its containers into sewer systems or the general environment is strictly prohibited.[1]

Step 1: Waste Segregation and Collection

  • Identify and Segregate: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3][4]

  • Suitable Containers: Collect waste this compound in suitable, closed, and clearly labeled containers.[1][3] The containers must be compatible with the chemical.[5]

Step 2: Managing Spills

  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]

  • Cleanup: Collect the spilled material using appropriate absorbent pads or other inert materials.[3][6] All spill cleanup materials must be disposed of as hazardous waste.[6]

  • Ventilation and Evacuation: Ensure adequate ventilation and evacuate personnel to a safe area if necessary.[1]

Step 3: Disposal of Contaminated Materials

  • PPE and Labware: Any materials contaminated with this compound, such as gloves, paper towels, and disposable glassware, must be treated as hazardous waste and collected in the designated waste containers.[2][6]

Step 4: Empty Container Disposal

  • Decontamination: Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.[2]

  • Triple Rinsing: To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[5][6]

  • Final Disposal: After triple rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning, in accordance with institutional protocols.[1][2] Combustible packaging materials may be disposed of via controlled incineration.[1]

Step 5: Arranging for Professional Disposal

  • Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[6][7]

  • Documentation: Maintain a detailed record of the disposed chemical, including the quantity and date of disposal, as required by regulations.[2]

III. Quantitative Data Summary

ParameterInformationSource
Recommended Disposal Methods Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Methods Discharge to sewer systems, Contamination of water, foodstuffs, feed, or seed.[1]
Container Decontamination Triple rinse with a suitable solvent.[1][2][6]
Spill Management Collect with inert absorbent material, dispose of as hazardous waste.[1][6]

IV. Experimental Workflow and Signaling Pathways

To ensure a clear understanding of the disposal process, the following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

Fanetizole_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Segregation cluster_decontamination Container Decontamination cluster_final_disposal Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate collect_solid Collect Solid Waste in Labeled, Closed Container segregate->collect_solid collect_liquid Collect Liquid Waste & Rinsate in Labeled, Closed Container segregate->collect_liquid contact_ehs Contact EHS or Licensed Waste Disposal Company collect_solid->contact_ehs collect_liquid->contact_ehs empty_container Empty this compound Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid dispose_container Dispose of Decontaminated Container per Regulations collect_rinsate->dispose_container documentation Maintain Disposal Records contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fanetizole
Reactant of Route 2
Reactant of Route 2
Fanetizole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。